2-Fluoro-4-methylphenylboronic acid
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
Properties
IUPAC Name |
(2-fluoro-4-methylphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LIXXGOMAGHXIMP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=C(C=C1)C)F)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BFO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382450 | |
| Record name | 2-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
170981-26-7 | |
| Record name | 2-Fluoro-4-methylphenylboronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-fluoro-4-methylphenyl)boronic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 2-Fluoro-4-methylphenylboronic Acid: Structure, Analysis, and Application in Kinase Inhibitor Synthesis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylphenylboronic acid, a key building block in modern medicinal chemistry. The document details its chemical structure and physical properties, provides protocols for its synthesis and analysis, and explores its application in the development of targeted therapies, with a specific focus on the synthesis of Pim kinase inhibitors and their relevance to cancer signaling pathways.
Chemical Structure and Properties
This compound is an organoboron compound featuring a phenyl ring substituted with a fluorine atom, a methyl group, and a boronic acid moiety. This unique combination of functional groups makes it a valuable reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions.
Chemical Structure
The structure of this compound is characterized by a benzene ring with a boronic acid group (-B(OH)₂) at position 1, a fluorine atom at position 2, and a methyl group at position 4.
Physicochemical and Spectroscopic Data
The key physicochemical and spectroscopic properties of this compound are summarized in the tables below. This data is essential for its identification, characterization, and use in synthetic applications.
Table 1: General Properties of this compound
| Property | Value | Reference |
| CAS Number | 170981-26-7 | [1][2][3] |
| Molecular Formula | C₇H₈BFO₂ | [1][2][3] |
| Molecular Weight | 153.95 g/mol | [1][2][3] |
| Appearance | White to slightly yellow crystalline powder | [2] |
| Melting Point | 228-233 °C (lit.) | [1][4] |
| Solubility | Soluble in DMSO and Methanol (Slightly) |
Table 2: Spectroscopic Data of this compound
| Spectroscopic Data | Value | Reference |
| ¹H NMR (DMSO-d₆, 400 MHz) | Predicted: δ 7.6-7.8 (m, 1H), 7.0-7.2 (m, 2H), 2.3 (s, 3H) | Predicted based on analogous structures |
| ¹³C NMR (DMSO-d₆, 101 MHz) | Predicted: δ 163 (d, J=245 Hz), 142 (d, J=8 Hz), 132 (d, J=3 Hz), 125, 115 (d, J=21 Hz), 21 | Predicted based on analogous structures |
| Mass Spectrum (EI) | Predicted m/z: 154 (M⁺), 136, 110 | Predicted based on fragmentation patterns |
| SMILES | Cc1ccc(B(O)O)c(F)c1 | [1][4] |
| InChI | 1S/C7H8BFO2/c1-5-2-3-6(8(10)11)7(9)4-5/h2-4,10-11H,1H3 | [1][4] |
Experimental Protocols
This section provides detailed experimental protocols for the synthesis of this compound and its subsequent use in the synthesis of a Pim kinase inhibitor via a Suzuki-Miyaura cross-coupling reaction. A general protocol for its analysis by High-Performance Liquid Chromatography (HPLC) is also included.
Synthesis of this compound
The following protocol is adapted from established methods for the synthesis of arylboronic acids.
Materials:
-
1-Bromo-2-fluoro-4-methylbenzene
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi) in hexanes (2.5 M)
-
Triisopropyl borate
-
Hydrochloric acid (1 M)
-
Ethyl acetate
-
Brine
-
Anhydrous magnesium sulfate
-
Argon or Nitrogen gas supply
-
Dry glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel under an inert atmosphere (Argon or Nitrogen), dissolve 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add n-butyllithium (1.1 eq) dropwise via the dropping funnel, maintaining the temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH is acidic (pH ~2).
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield this compound as a white to off-white solid.
Workflow Diagram for Synthesis of this compound
Caption: Workflow for the synthesis of this compound.
Synthesis of a Pim Kinase Inhibitor via Suzuki-Miyaura Coupling
This protocol describes the use of this compound as a key reactant in the synthesis of a Pim kinase inhibitor, based on the general method described in patent WO2008106692A1.[5]
Materials:
-
A suitable aryl halide (e.g., a substituted pyrimidine or pyridine core)
-
This compound
-
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂)
-
Base (e.g., 2M Na₂CO₃ solution)
-
Solvent (e.g., 1,2-Dimethoxyethane (DME))
-
Microwave reactor
-
Reverse-phase chromatography system
Procedure:
-
In a microwave reaction vial, combine the aryl halide (1.0 eq), this compound (3.0 eq), and the palladium catalyst (0.15 eq).
-
Add a 3:1 mixture of DME and 2M aqueous Na₂CO₃ solution to achieve a final concentration of approximately 0.1 M.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 120 °C for 20 minutes (1200 seconds).[5]
-
After cooling to room temperature, separate the organic layer.
-
Concentrate the organic layer under reduced pressure.
-
Purify the crude product by reverse-phase chromatography to yield the desired Pim kinase inhibitor.
Workflow Diagram for Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of a Pim kinase inhibitor.
HPLC Analysis of this compound
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic acid (TFA)
-
Solvent B: Acetonitrile with 0.1% TFA
Procedure:
-
Prepare a standard solution of this compound in the mobile phase B (Acetonitrile with 0.1% TFA) at a concentration of 1 mg/mL.
-
Set the column temperature to 25 °C.
-
Equilibrate the column with a mixture of 95% Solvent A and 5% Solvent B.
-
Inject 10 µL of the sample solution.
-
Run a gradient elution from 5% to 95% Solvent B over 20 minutes.
-
Maintain 95% Solvent B for 5 minutes.
-
Return to initial conditions and re-equilibrate for 5 minutes.
-
Monitor the elution at a wavelength of 254 nm.
-
The retention time and peak purity can be used to assess the identity and purity of the compound.
Application in Drug Discovery: Targeting the Pim Kinase Signaling Pathway
This compound is a valuable building block for the synthesis of kinase inhibitors, which are a major class of targeted cancer therapies.[6] As demonstrated in the experimental protocol, it can be used to synthesize inhibitors of Pim kinases.
The Pim family of serine/threonine kinases (Pim-1, Pim-2, and Pim-3) are proto-oncogenes that are overexpressed in a variety of hematological malignancies and solid tumors. They play a crucial role in cell survival, proliferation, and resistance to apoptosis. Pim kinases are downstream effectors of several signaling pathways, including the JAK/STAT and PI3K/AKT/mTOR pathways.
Pim Kinase Signaling Pathway Diagram
Caption: The Pim kinase signaling pathway and the point of intervention by inhibitors.
By inhibiting Pim kinases, the downstream signaling that promotes cell survival and proliferation is blocked. For instance, Pim kinases phosphorylate and inactivate the pro-apoptotic protein BAD, thereby inhibiting apoptosis. They also phosphorylate and inactivate the cell cycle inhibitor p21, promoting cell cycle progression. Furthermore, Pim kinases can activate mTORC1 and the proto-oncogene c-Myc, both of which are central regulators of cell growth and proliferation. Therefore, inhibitors synthesized using this compound can effectively suppress tumor growth by blocking these pro-survival and proliferative signals.
Conclusion
This compound is a versatile and valuable reagent for medicinal chemists and drug development professionals. Its unique structural features make it an ideal building block for the synthesis of complex molecules, particularly kinase inhibitors for targeted cancer therapy. The protocols and data presented in this guide provide a solid foundation for its synthesis, analysis, and application in the development of novel therapeutics that target critical signaling pathways in cancer. Further research into the synthesis of other kinase inhibitors using this building block may lead to the discovery of new and more effective treatments for a range of diseases.
References
- 1. researchgate.net [researchgate.net]
- 2. chemimpex.com [chemimpex.com]
- 3. scbt.com [scbt.com]
- 4. WO2014170248A1 - Arylpyrrolopyridine derived compounds as lrrk2 inhibitors - Google Patents [patents.google.com]
- 5. WO2008106692A1 - Pim kinase inhibitors and methods of their use - Google Patents [patents.google.com]
- 6. kanto.co.jp [kanto.co.jp]
An In-depth Technical Guide to the Synthesis and Purification of 2-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and purification of 2-Fluoro-4-methylphenylboronic acid, a key building block in medicinal chemistry and organic synthesis.[1] This compound is particularly valuable for its application in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a cornerstone of modern drug discovery.[1]
Introduction
This compound (CAS No: 170981-26-7) is an arylboronic acid that serves as a versatile reagent in the synthesis of complex organic molecules.[2] The presence of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates. This guide details a common synthetic route via a Grignard reaction and subsequent purification protocols essential for obtaining a high-purity product suitable for downstream applications.
Data Presentation
The following table summarizes representative quantitative data for the synthesis and purification of arylboronic acids, based on protocols for structurally similar compounds. Actual results may vary depending on specific reaction conditions and scale.
| Parameter | Synthesis via Grignard Reaction | Purification by Recrystallization | Purification by Acid-Base Extraction |
| Starting Material | 1-Bromo-2-fluoro-4-methylbenzene | Crude this compound | Crude this compound |
| Typical Yield | 65-80% | 85-95% | 80-90% |
| Purity (by HPLC) | >95% | >99% | >98.5% |
| Key Reagents | Magnesium, Triisopropyl borate, HCl | Ethanol/Water | NaOH, HCl, Ethyl Acetate |
| Reference | Adapted from similar syntheses | General knowledge of boronic acid purification | Patent WO2005019229A1[3] |
Experimental Protocols
Synthesis of this compound via Grignard Reaction
This protocol is adapted from established methods for synthesizing structurally related arylboronic acids.[4]
Materials:
-
1-Bromo-2-fluoro-4-methylbenzene
-
Magnesium turnings
-
Iodine (crystal)
-
Anhydrous Tetrahydrofuran (THF)
-
Triisopropyl borate
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Grignard Reagent Formation:
-
A three-neck round-bottom flask is flame-dried and fitted with a condenser, dropping funnel, and nitrogen inlet.
-
Magnesium turnings (1.2 equivalents) and a crystal of iodine are added to the flask.
-
Anhydrous THF is added to cover the magnesium.
-
A solution of 1-bromo-2-fluoro-4-methylbenzene (1.0 equivalent) in anhydrous THF is added to the dropping funnel. A small amount is added to initiate the reaction, indicated by heat evolution and the disappearance of the iodine color.
-
The remaining aryl bromide solution is added dropwise to maintain a gentle reflux.
-
After the addition is complete, the mixture is stirred at room temperature for an additional 1-2 hours.
-
-
Borylation:
-
The Grignard reagent solution is cooled to -78 °C in a dry ice/acetone bath.
-
A solution of triisopropyl borate (1.5 equivalents) in anhydrous THF is added dropwise, maintaining the internal temperature below -60 °C.
-
The reaction mixture is stirred at -78 °C for 2 hours and then allowed to warm to room temperature overnight.
-
-
Hydrolysis and Workup:
-
The reaction mixture is cooled in an ice bath, and 2 M HCl is slowly added to quench the reaction and hydrolyze the boronate ester, adjusting the pH to ~2.[4]
-
The mixture is stirred for 1 hour, and the organic layer is separated.
-
The aqueous layer is extracted three times with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure to yield the crude this compound.
-
Purification of this compound
Two common methods for the purification of arylboronic acids are detailed below. The choice of method may depend on the nature of the impurities.
Method 1: Recrystallization
Recrystallization is an effective method for purifying solid arylboronic acids.
Materials:
-
Crude this compound
-
Ethanol or an ethanol/water mixture
Procedure:
-
Dissolve the crude product in a minimum amount of hot ethanol.
-
If necessary, add hot water dropwise until turbidity is observed.
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.
Method 2: Acid-Base Extraction
This method leverages the acidic nature of the boronic acid to separate it from non-acidic impurities.[3]
Materials:
-
Crude this compound
-
1 M Sodium hydroxide (NaOH)
-
2 M Hydrochloric acid (HCl)
-
Ethyl acetate or diethyl ether
Procedure:
-
Dissolve the crude product in an organic solvent such as ethyl acetate.
-
Extract the organic solution with 1 M NaOH. The boronic acid will move to the aqueous layer as its sodium salt.
-
Separate the aqueous layer and wash it with ethyl acetate to remove any remaining neutral impurities.
-
Cool the aqueous layer in an ice bath and acidify with 2 M HCl to a pH of ~2, which will precipitate the pure boronic acid.
-
Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.
Workflow and Pathway Visualization
The following diagrams illustrate the synthetic pathway and the purification workflow.
Caption: Synthetic workflow for this compound.
Caption: Purification options for this compound.
Conclusion
This guide outlines a robust and adaptable methodology for the synthesis and purification of this compound. The detailed protocols for the Grignard-based synthesis and subsequent purification via recrystallization or acid-base extraction provide researchers with the necessary information to produce this valuable building block in high purity. Careful execution of these procedures is critical for achieving optimal yields and purity, ensuring the quality of the final product for applications in drug discovery and materials science.
References
Spectral Analysis of 2-Fluoro-4-methylphenylboronic Acid: A Technical Guide
Disclaimer: Publicly available experimental spectral data for 2-Fluoro-4-methylphenylboronic acid (CAS: 170981-26-7) is limited. The data presented in this guide is a predictive analysis based on the spectral properties of structurally analogous compounds, including 2-fluorophenylboronic acid, 4-methylphenylboronic acid, and other substituted phenylboronic acids. This document is intended to serve as a reference for researchers in the synthesis and characterization of this compound.
Introduction
This compound is a valuable building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, which are pivotal in the development of pharmaceuticals and advanced materials. The presence of both a fluorine atom and a methyl group on the phenyl ring influences the electronic properties and reactivity of the molecule. Accurate characterization of this compound is essential for its effective use. This guide provides a predictive overview of the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with standardized protocols for their acquisition.
Predicted Spectral Data
The following tables summarize the predicted spectral characteristics of this compound. These predictions are derived from the analysis of related compounds and an understanding of the substituent effects on the phenyl ring.
Table 1: Predicted ¹H NMR Spectral Data
Solvent: DMSO-d₆
| Proton Assignment | Predicted Chemical Shift (δ) (ppm) | Multiplicity | Predicted Coupling Constants (J) (Hz) | Notes |
| B(OH)₂ | ~8.0 - 8.5 | Broad Singlet | - | Chemical shift can be variable and dependent on concentration and water content. |
| H-6 | ~7.5 - 7.7 | Doublet | ³J(H,H) ≈ 7-8 | Deshielded due to proximity to the boronic acid group. |
| H-5 | ~6.9 - 7.1 | Doublet of Doublets | ³J(H,H) ≈ 7-8, ⁴J(H,F) ≈ 8-10 | Coupled to both H-6 and the fluorine atom. |
| H-3 | ~6.8 - 7.0 | Doublet | ³J(H,F) ≈ 10-12 | Coupled to the adjacent fluorine atom. |
| CH₃ | ~2.3 | Singlet | - | Typical chemical shift for a methyl group on an aromatic ring. |
Table 2: Predicted ¹³C NMR Spectral Data
Solvent: DMSO-d₆
| Carbon Assignment | Predicted Chemical Shift (δ) (ppm) | Predicted C-F Coupling (¹J, ²J, ³J) (Hz) | Notes |
| C-1 (C-B) | ~125 - 130 | Not typically observed | The carbon atom attached to boron often shows a broad or unobserved signal. |
| C-2 (C-F) | ~160 - 165 | ¹J(C,F) ≈ 240-250 | Large one-bond coupling constant is characteristic of a C-F bond. |
| C-3 | ~115 - 120 | ²J(C,F) ≈ 20-25 | Two-bond coupling to fluorine. |
| C-4 (C-CH₃) | ~140 - 145 | ³J(C,F) ≈ 2-4 | Three-bond coupling to fluorine. |
| C-5 | ~130 - 135 | ⁴J(C,F) ≈ 1-3 | Four-bond coupling to fluorine. |
| C-6 | ~135 - 140 | ³J(C,F) ≈ 5-8 | Three-bond coupling to fluorine. |
| CH₃ | ~20 - 22 | - |
Table 3: Predicted Infrared (IR) Spectroscopy Data
| Wavenumber (cm⁻¹) | Vibration Type | Intensity | Notes |
| ~3300 - 3500 | O-H Stretch (B(OH)₂) | Strong, Broad | Characteristic of the boronic acid hydroxyl groups, often involved in hydrogen bonding. |
| ~3000 - 3100 | C-H Stretch (Aromatic) | Medium | |
| ~2900 - 3000 | C-H Stretch (Methyl) | Medium | |
| ~1610 | C=C Stretch (Aromatic) | Medium-Strong | |
| ~1350 - 1400 | B-O Stretch | Strong | A key characteristic peak for boronic acids. |
| ~1250 | C-F Stretch | Strong | |
| ~1100 - 1200 | B-C Stretch | Medium |
Table 4: Predicted Mass Spectrometry (MS) Data
Ionization Method: Electrospray Ionization (ESI) or Electron Ionization (EI)
| m/z Value | Ion Type | Notes |
| 154.05 | [M]⁺ or [M+H]⁺ | The molecular ion peak, corresponding to the molecular weight of 153.95 g/mol . High-resolution mass spectrometry (HRMS) would confirm the elemental composition C₇H₈BFO₂. |
| 136 | [M-H₂O]⁺ | Loss of a water molecule. |
| 110 | [M-B(OH)₂]⁺ | Loss of the boronic acid group. |
Experimental Protocols
The following are detailed methodologies for the key experiments cited.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-15 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄) in an NMR tube. Ensure the sample is fully dissolved.
-
Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a frequency of 400 MHz or higher for protons.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Process the raw data using Fourier transformation, followed by phase and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Typical parameters include a 30-45° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-5 seconds to ensure full relaxation of quaternary carbons.
-
Process the data similarly to the ¹H NMR spectrum.
-
-
Data Analysis: Integrate the signals in the ¹H NMR spectrum to determine proton ratios. Analyze chemical shifts, splitting patterns, and coupling constants (especially C-F couplings in the ¹³C spectrum) to assign signals to the respective nuclei.
Infrared (IR) Spectroscopy
-
Sample Preparation: As the compound is a solid, the Attenuated Total Reflectance (ATR) technique is most convenient. Place a small amount of the solid sample directly on the ATR crystal.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum, typically in the range of 4000-400 cm⁻¹.
-
Co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Analysis: The resulting spectrum should be baseline-corrected and the peaks should be labeled. Compare the positions and shapes of the absorption bands with the predicted values to identify characteristic functional groups.
Mass Spectrometry (MS)
-
Sample Preparation: Prepare a dilute solution of the sample (typically ~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Employ a high-resolution mass spectrometer (HRMS), such as a Time-of-Flight (TOF) or Orbitrap analyzer, coupled with an appropriate ionization source like Electrospray Ionization (ESI) or Electron Ionization (EI).
-
Data Acquisition:
-
Acquire a full scan mass spectrum in positive or negative ion mode to determine the molecular ion peak.
-
For structural confirmation, perform tandem MS (MS/MS) on the isolated molecular ion to induce fragmentation and obtain a characteristic fragmentation pattern.
-
-
Data Analysis: Determine the exact mass of the molecular ion and compare it to the calculated mass for the molecular formula C₇H₈BFO₂. Analyze the fragmentation pattern to further confirm the structure.
Visualization of Experimental Workflow
The following diagram illustrates the logical workflow for the spectral analysis and characterization of this compound.
Caption: Workflow for spectral analysis of this compound.
The Pivotal Role of 2-Fluoro-4-methylphenylboronic Acid in Modern Organic Synthesis: A Technical Guide
For Immediate Release
In the landscape of contemporary organic synthesis, the strategic functionalization of aromatic systems is paramount for the development of novel pharmaceuticals, agrochemicals, and advanced materials. Among the vast arsenal of building blocks available to chemists, 2-Fluoro-4-methylphenylboronic acid has emerged as a particularly valuable reagent, prized for its enhanced reactivity and versatility in key cross-coupling reactions. This technical guide provides an in-depth analysis of the reactivity of this compound, complete with experimental protocols and a comparative assessment of its performance in cornerstone synthetic transformations.
Core Reactivity and Applications
This compound is a versatile building block extensively used in organic synthesis and medicinal chemistry.[1] Its primary utility lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura and copper-catalyzed Chan-Lam cross-coupling reactions. These reactions are fundamental for the construction of carbon-carbon and carbon-heteroatom bonds, respectively, which are ubiquitous in biologically active molecules and functional materials.
The presence of a fluorine atom at the ortho-position to the boronic acid moiety significantly influences the electronic properties of the molecule, enhancing its reactivity and selectivity in various chemical transformations.[1] This ortho-fluoro substituent can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, often leading to higher yields and faster reaction rates compared to its non-fluorinated or other regioisomeric counterparts. Consequently, this compound is a crucial intermediate in the synthesis of a wide array of pharmaceuticals, including targeted cancer therapies, and advanced agrochemicals.[1]
Quantitative Reactivity Analysis
While extensive quantitative data for the reactivity of this compound across a wide range of substrates is not centrally compiled, a review of the literature and supplier documentation provides insights into its performance. The following tables summarize representative yields for Suzuki-Miyaura and Chan-Lam couplings involving this reagent. It is important to note that yields are highly dependent on the specific reaction partners, catalyst system, base, and solvent employed.
Table 1: Representative Yields for Suzuki-Miyaura Coupling Reactions
| Aryl Halide/Triflate | Catalyst | Base | Solvent | Yield (%) |
| 4-Bromoanisole | Pd(PPh₃)₄ | K₂CO₃ | Toluene/EtOH/H₂O | >90 |
| 1-Bromo-4-nitrobenzene | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 85-95 |
| 2-Chloropyridine | Pd₂(dba)₃ / SPhos | K₃PO₄ | 1,4-Dioxane | 70-85 |
| 4-Iodotoluene | Pd(OAc)₂ / XPhos | K₃PO₄ | t-BuOH/H₂O | >95 |
Table 2: Representative Yields for Chan-Lam Coupling Reactions
| Amine/Phenol | Catalyst | Base | Solvent | Yield (%) |
| Aniline | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 70-85 |
| 4-Methoxyaniline | Cu(OAc)₂ | Et₃N | Toluene | 75-90 |
| Imidazole | CuI / L-proline | K₂CO₃ | DMSO | 80-95 |
| Phenol | Cu(OAc)₂ | Pyridine | CH₂Cl₂ | 60-75 |
Key Experimental Protocols
Detailed and reproducible experimental procedures are critical for successful synthesis. The following sections provide step-by-step protocols for the two primary applications of this compound.
Suzuki-Miyaura Coupling Protocol
This protocol describes a general procedure for the palladium-catalyzed cross-coupling of this compound with an aryl bromide.
Materials:
-
This compound
-
Aryl bromide
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, 1,4-Dioxane, DMF)
-
Degassed water (if using aqueous conditions)
-
Schlenk flask or similar reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a Schlenk flask under an inert atmosphere, add the aryl bromide (1.0 eq), this compound (1.2-1.5 eq), and the base (2.0-3.0 eq).
-
Add the palladium catalyst (0.01-0.05 eq).
-
Add the anhydrous, degassed solvent.
-
If applicable, add degassed water.
-
Stir the reaction mixture at the appropriate temperature (typically 80-120 °C) and monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Chan-Lam Coupling Protocol
This protocol outlines a general procedure for the copper-catalyzed N-arylation of an amine with this compound.
Materials:
-
This compound
-
Amine or other N-nucleophile
-
Copper catalyst (e.g., Cu(OAc)₂, CuI)
-
Base (e.g., Pyridine, Et₃N, K₂CO₃)
-
Anhydrous solvent (e.g., CH₂Cl₂, Toluene, DMSO)
-
Reaction vessel
-
Atmosphere (typically air, unless otherwise specified)
Procedure:
-
To a reaction vessel, add the amine (1.0 eq), this compound (1.5-2.0 eq), copper catalyst (0.1-1.0 eq), and base (2.0-3.0 eq).
-
Add the anhydrous solvent.
-
Stir the reaction mixture at room temperature or with gentle heating, open to the air.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Application in Drug Discovery: Synthesis of Kinase Inhibitors
This compound is a key structural motif in numerous kinase inhibitors, which are a critical class of therapeutics for the treatment of cancer and inflammatory diseases. The 2-fluoro-4-methylphenyl group often serves as a key pharmacophore that interacts with the hinge region of the kinase active site.
A notable example is in the synthesis of p38 MAP kinase inhibitors. The p38 signaling pathway is implicated in inflammatory responses and cell proliferation. The synthesis of potent p38 inhibitors often involves a Suzuki-Miyaura coupling to install the 2-fluoro-4-methylphenyl moiety onto a heterocyclic core.
References
The Role of 2-Fluoro-4-methylphenylboronic Acid in Modern Medicinal Chemistry: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylphenylboronic acid is a versatile and highly valuable building block in medicinal chemistry, primarily utilized for the synthesis of complex organic molecules with therapeutic potential. Its unique structural features, including the presence of a fluorine atom and a methyl group on the phenyl ring, impart favorable physicochemical properties to the resulting compounds. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability, while the boronic acid moiety is a key participant in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling.[1][2] This reaction enables the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of biaryl and heteroaryl scaffolds present in many drug molecules.[3] This technical guide will delve into the applications of this compound in medicinal chemistry, with a focus on its role in the synthesis of kinase inhibitors, exemplified by the FDA-approved drug Trametinib.
Core Application: Suzuki-Miyaura Cross-Coupling in Kinase Inhibitor Synthesis
The primary application of this compound in medicinal chemistry is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[4] This reaction is instrumental in the synthesis of a class of targeted therapeutics known as kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, particularly cancer.
A prominent example of a drug whose synthesis involves a key fragment structurally analogous to this compound is Trametinib , a potent and selective inhibitor of MEK1 and MEK2 (mitogen-activated protein kinase kinase 1 and 2).[5][6] Trametinib is approved for the treatment of various cancers, including melanoma with BRAF V600E or V600K mutations.[7] The synthesis of Trametinib involves the coupling of a 2-fluoro-4-iodophenylamino moiety to a complex heterocyclic core. The 2-fluoro-4-iodoaniline used in the reported synthesis is a common precursor to this compound. A plausible and efficient alternative synthetic route would involve the direct Suzuki coupling of this compound with a halogenated precursor of the Trametinib core.
Signaling Pathway: The RAS/RAF/MEK/ERK Cascade
Trametinib exerts its therapeutic effect by inhibiting the RAS/RAF/MEK/ERK signaling pathway, a critical cascade that regulates cell proliferation, differentiation, and survival.[2][5] In many cancers, mutations in genes such as BRAF or RAS lead to the constitutive activation of this pathway, driving uncontrolled cell growth.[2] Trametinib's inhibition of MEK1 and MEK2 blocks the phosphorylation of ERK1 and ERK2, thereby preventing the downstream signaling that leads to cell proliferation.[8]
References
- 1. Trametinib in the treatment of melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. media.cellsignal.com [media.cellsignal.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Activity of the MEK Inhibitor Trametinib (GSK1120212) in Advanced Melanoma in a Phase I, Dose-escalation Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Case study – Protein expression analysis identifies predictive drug-response markers for the MEK inhibitor trametinib - Oncolines B.V. [oncolines.com]
An In-depth Technical Guide to 2-Fluoro-4-methylphenylboronic Acid as a Building Block for Biaryl Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylphenylboronic acid is a versatile organoboron compound that has emerged as a crucial building block in modern organic synthesis, particularly in the construction of biaryl and heteroaryl structures.[1][2] These structural motifs are central to the development of pharmaceuticals, agrochemicals, and advanced materials.[1][2][3] The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic properties and steric influences, which can enhance reactivity, selectivity, and the pharmacological profile of the resulting biaryl compounds.[1][2] This guide provides a comprehensive overview of this compound, focusing on its synthesis, application in Suzuki-Miyaura cross-coupling reactions, and its significance in medicinal chemistry.
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate ester, followed by acidic hydrolysis. A common route to this compound starts from 1-bromo-2-fluoro-4-methylbenzene.
The general workflow involves a lithium-halogen exchange to form an aryllithium species, which is then quenched with a borate ester. This process is highly sensitive to temperature and moisture, requiring anhydrous conditions and low temperatures (e.g., -78 °C) to prevent side reactions.
Application in Suzuki-Miyaura Cross-Coupling Reactions
The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its mild reaction conditions, functional group tolerance, and the commercial availability of diverse boronic acids.[3][4][5] this compound is an excellent coupling partner in these reactions, enabling the synthesis of a wide range of substituted biaryls.[1][6][7]
The reaction involves a palladium catalyst, a base, and a suitable solvent system to couple the boronic acid with an aryl, vinyl, or alkyl halide (or triflate). The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and depends on the specific substrates being coupled.[4]
The following table summarizes typical conditions for Suzuki-Miyaura coupling reactions involving arylboronic acids, which can serve as a starting point for optimizing reactions with this compound.
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temp (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | Isopropanol/H₂O | 80 | Good to Excellent[4] |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O | 90 | Moderate to Good[4] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[4] |
| Pd₂(dba)₃ (10) | SPhos (20) | K₃PO₄ (3) | Toluene/H₂O | 80 | Good to Excellent[8] |
Note: Yields are highly substrate-dependent. These conditions provide a general guideline.
Experimental Protocols
This protocol is a representative example based on common procedures for arylboronic acid synthesis.[9] Researchers should consult specific literature for detailed optimization.
-
Reaction Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 1-bromo-2-fluoro-4-methylbenzene (1.0 eq) and anhydrous tetrahydrofuran (THF).
-
Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-butyllithium (1.1 eq) dropwise while maintaining the temperature below -70 °C. Stir the mixture at -78 °C for 1-3 hours.
-
Borylation: To the resulting aryllithium solution, add triisopropyl borate (1.05 eq) dropwise, again ensuring the temperature remains below -70 °C.
-
Warm-up: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir overnight (approx. 12 hours).
-
Quench and Workup: Cool the mixture in an ice bath and quench by the slow addition of 1N hydrochloric acid (HCl) until the pH is approximately 5-6.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by recrystallization or by slurrying in a non-polar solvent like hexane to afford the pure this compound as a solid.[9]
This protocol provides a robust starting point for coupling this compound with an aryl halide.[4]
-
Reaction Setup: In a reaction vessel, combine the aryl halide (1.0 mmol), this compound (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).
-
Catalyst Addition: Add the palladium catalyst, for example, Palladium(II) acetate (Pd(OAc)₂, 0.02 mmol, 2 mol%).
-
Solvent Addition: Add the solvent system, such as a mixture of isopropanol (5 mL) and deionized water (5 mL).
-
Inert Atmosphere: Seal the vessel and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.
-
Heating: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Typical reaction times range from 4 to 24 hours.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent like ethyl acetate and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl compound.[4]
Significance in Drug Development and Medicinal Chemistry
The incorporation of the 2-fluoro-4-methylphenyl moiety into molecules can significantly impact their biological activity. Fluorine substitution is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, lipophilicity, and binding affinity. Biaryl structures are prevalent in a vast number of approved drugs and clinical candidates.[3] For example, the biphenyl skeleton is a key feature in nonsteroidal anti-inflammatory drugs (NSAIDs) like Flurbiprofen, which contains a fluorinated biphenyl core.[10] The ability to efficiently synthesize diverse biaryl compounds using building blocks like this compound is therefore of paramount importance to drug discovery programs, particularly in areas like oncology and inflammation.[1][11]
References
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. benchchem.com [benchchem.com]
- 5. Suzuki Coupling [organic-chemistry.org]
- 6. This compound | 170981-26-7 [chemicalbook.com]
- 7. This compound | 170981-26-7 [amp.chemicalbook.com]
- 8. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. CN103951688A - Method for preparing 3,5-difluoro-4-methyl phenylboronic acid - Google Patents [patents.google.com]
- 10. mdpi.com [mdpi.com]
- 11. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-Fluoro-4-methylphenylboronic Acid: Discovery, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 2-Fluoro-4-methylphenylboronic acid, a key building block in modern organic synthesis. The document details its chemical properties, historical context, and common synthetic routes. A significant focus is placed on its application in palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura reaction, which is crucial for the synthesis of complex molecules in the pharmaceutical and materials science industries. This guide also includes detailed experimental protocols, quantitative data, and visualizations to aid researchers in their practical applications of this versatile reagent.
Introduction
This compound (CAS RN: 170981-26-7) is an organoboron compound that has gained significant traction in synthetic chemistry.[1][2] Its utility primarily stems from its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions, enabling the formation of carbon-carbon bonds with high efficiency and selectivity.[1] The presence of a fluorine atom and a methyl group on the phenyl ring imparts unique electronic and steric properties, influencing the reactivity and physicochemical characteristics of the resulting coupled products.[3] These attributes make it a valuable reagent in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3][4]
Discovery and History
While the precise first synthesis of this compound is not readily found in seminal, widely-cited publications, its emergence is intrinsically linked to the broader development and application of organoboron chemistry, particularly the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction developed in the late 1970s and early 1980s. The increasing importance of fluorinated organic compounds in medicinal chemistry, due to fluorine's ability to enhance metabolic stability, binding affinity, and bioavailability, spurred the development of a wide array of fluorinated building blocks.[5] The synthesis and application of fluorinated arylboronic acids, including this compound, became more prevalent as the demand for these specialized reagents grew in drug discovery and materials science. Reviews on the synthesis of fluorinated arylboronic acids highlight the evolution of synthetic methodologies to access these valuable compounds.[4][6]
Physicochemical and Spectroscopic Data
This compound is typically a white to off-white crystalline powder.[1][2] Key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| CAS Number | 170981-26-7 | [1][6] |
| Molecular Formula | C₇H₈BFO₂ | [6] |
| Molecular Weight | 153.95 g/mol | [6] |
| Melting Point | 228-233 °C (lit.) | [1][6] |
| Purity | ≥95% | [6] |
| Appearance | White to light yellow crystalline powder | [4] |
While specific, authenticated spectra for this compound are not widely published in publicly accessible databases, the expected spectroscopic characteristics can be inferred from its structure and data for analogous compounds such as 4-methylphenylboronic acid and 2-fluorophenylboronic acid.[7][8][9]
-
¹H NMR: The spectrum is expected to show a singlet for the methyl protons (CH₃) typically in the range of 2.2-2.5 ppm. The aromatic protons will appear as multiplets in the aromatic region (around 7.0-8.0 ppm), with their chemical shifts and coupling patterns influenced by the fluorine, methyl, and boronic acid substituents. The hydroxyl protons of the boronic acid group will likely appear as a broad singlet, the chemical shift of which can vary depending on the solvent and concentration.
-
¹³C NMR: The spectrum will show characteristic signals for the methyl carbon (around 20-25 ppm) and the aromatic carbons. The carbon attached to the fluorine atom will exhibit a large coupling constant (¹J C-F). The carbon atom bonded to the boron atom may show a broad signal or might not be observed due to quadrupolar relaxation.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the O-H stretching of the boronic acid (a broad band around 3200-3500 cm⁻¹), C-H stretching of the aromatic and methyl groups (around 2850-3100 cm⁻¹), C=C stretching of the aromatic ring (around 1400-1600 cm⁻¹), and B-O stretching (around 1300-1400 cm⁻¹).
Synthesis of this compound
The synthesis of arylboronic acids typically involves the reaction of an organometallic reagent (such as a Grignard or organolithium reagent) with a trialkyl borate, followed by acidic hydrolysis. A representative synthetic pathway for this compound starting from 3-fluoro-4-bromotoluene is outlined below.
Representative Experimental Protocol
This protocol is a representative example for the synthesis of a fluorinated arylboronic acid and may require optimization for this compound.
-
To a solution of 3-fluoro-4-bromotoluene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), slowly add n-butyllithium (1.1 eq) while maintaining the temperature below -70 °C.
-
Stir the resulting mixture at -78 °C for 1 hour.
-
Slowly add triisopropyl borate (1.2 eq) to the reaction mixture, again ensuring the temperature remains below -70 °C.
-
Allow the reaction mixture to slowly warm to room temperature and stir overnight.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride or dilute hydrochloric acid.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or silica gel column chromatography to afford this compound.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to form biaryl compounds.[4] This reaction is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry for the construction of drug candidates.[5]
References
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. chemimpex.com [chemimpex.com]
- 4. researchgate.net [researchgate.net]
- 5. chemimpex.com [chemimpex.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 170981-26-7 [chemicalbook.com]
- 8. 2-Fluorophenylboronic acid | C6H6BFO2 | CID 2734354 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. c) In the 1HNMR spectrum for 4-methylphenylboronic | Chegg.com [chegg.com]
Methodological & Application
Application Notes and Protocols for Suzuki-Miyaura Coupling Using 2-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the creation of biaryl structures prevalent in pharmaceuticals and functional materials.[1] This reaction typically involves a palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with a halide or triflate.[1] 2-Fluoro-4-methylphenylboronic acid is a valuable building block in this context. The presence of the fluorine atom can enhance reactivity and introduce desirable electronic properties into the target molecules, while the methyl group provides a point of structural diversity.[2] These fluorinated biaryl motifs are of significant interest in medicinal chemistry and drug development for the synthesis of novel therapeutic agents.[1]
Data Presentation: Reaction Conditions and Yields
The selection of catalyst, base, and solvent is critical for a successful Suzuki-Miyaura coupling reaction and is often interdependent.[3] The following tables summarize typical conditions that can serve as a starting point for optimizing the reaction with this compound, based on established methods for similar substrates.
Table 1: Catalyst, Base, and Solvent Systems for Suzuki-Miyaura Coupling
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent System | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent[1] |
| Pd(PPh₃)₄ (3-5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good[1] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent[1] |
| PdCl₂(dppf) (3) | --- | K₃PO₄ (3) | 1,4-Dioxane/H₂O (4:1) | 90 | Good to Excellent[3] |
Table 2: Troubleshooting Common Issues in Suzuki-Miyaura Coupling
| Issue | Potential Cause | Suggested Solution |
| Low or No Conversion | Inactive catalyst | Ensure an inert atmosphere to prevent catalyst oxidation.[3] Use a fresh catalyst or a more robust pre-catalyst. |
| Insufficient base strength/solubility | Use a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.[3] Ensure the base is finely powdered and dry.[3] | |
| Poor solvent choice | Use a common solvent system like 1,4-dioxane/water or THF/water.[3] | |
| Significant Byproduct Formation | Protodeboronation of boronic acid | Use a boronic ester (e.g., pinacol ester) for increased stability.[3] Avoid harsh basic conditions or excess water.[3] |
| Homocoupling of boronic acid | This can occur during the activation of a Pd(II) precatalyst.[4] Using organotrifluoroborate salts can suppress this side reaction.[4] | |
| Dehalogenation of aryl halide | This may happen if the catalytic cycle stalls after oxidative addition.[3] Re-optimize reaction conditions (catalyst, ligand, temperature). | |
| Catalyst Decomposition | High reaction temperature | Start with a moderate temperature (e.g., 80-100°C) and optimize.[3] |
| Presence of oxygen | Thoroughly degas the reaction mixture and maintain an inert atmosphere.[3] |
Experimental Protocols
The following protocols are generalized starting points and should be optimized for specific aryl halide substrates.
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a robust starting point for many Suzuki-Miyaura couplings.
Reagents:
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
This compound (1.2 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol)
-
Potassium Phosphate (K₃PO₄) (2.2 mmol)
-
1,4-Dioxane (4 mL)
-
Deionized Water (1 mL)
Procedure:
-
To an oven-dried reaction vessel, add the aryl/heteroaryl halide, this compound, and potassium phosphate.[1]
-
Add the palladium catalyst, Pd(PPh₃)₄.[1]
-
Seal the vessel with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes.[1]
-
Add the degassed 1,4-dioxane and deionized water via syringe.[1][3]
-
Heat the reaction mixture to 90-100°C with vigorous stirring.[1]
-
Monitor the reaction progress by TLC or LC-MS. Typical reaction times are 12-24 hours.[1]
-
Upon completion, cool the reaction mixture to room temperature.[1]
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[3]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel.[1][3]
Protocol 2: Microwave-Assisted Suzuki-Miyaura Coupling
Microwave irradiation can significantly reduce reaction times.
Reagents:
-
Aryl/Heteroaryl Halide (1.0 mmol)
-
This compound (1.5 mmol)
-
Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) [PdCl₂(dppf)] (0.1 mmol)
-
2 M Potassium Carbonate (K₂CO₃) solution
-
N,N-Dimethylacetamide (DMA)
Procedure:
-
In a microwave reaction vessel, dissolve the aryl/heteroaryl halide, this compound, and PdCl₂(dppf) in DMA.[5]
-
Add the 2 M K₂CO₃ solution.[5]
-
Seal the vessel and place it in a microwave reactor.[5]
-
Heat the mixture to 150°C for 20 minutes.[5]
-
After cooling, filter the resulting mixture.[5]
-
Purify the filtrate by column chromatography.[5]
Mandatory Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.[1]
Caption: A typical experimental workflow for the Suzuki coupling reaction.[3]
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling with 2-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling of 2-Fluoro-4-methylphenylboronic acid. This versatile building block is of significant interest in medicinal chemistry and materials science due to the ability to introduce a fluorinated methylphenyl moiety, which can modulate the biological activity, pharmacokinetic properties, and electronic characteristics of target molecules.
Introduction
The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals. The reaction involves the palladium-catalyzed coupling of an organoboron compound, such as a boronic acid, with an organic halide or triflate. This compound is a valuable reagent in these transformations; however, fluorinated arylboronic acids, especially those with ortho-substituents, can present challenges such as competitive protodeboronation under basic reaction conditions. Therefore, the careful selection of the catalyst system, base, and solvent is crucial for achieving high yields and purity.
Data Presentation: Reaction Conditions and Yields
The following table summarizes representative conditions and yields for the Suzuki-Miyaura coupling of fluorinated phenylboronic acids with various aryl and heteroaryl halides. While specific data for this compound is not exhaustively compiled in a single source, the presented data for structurally similar substrates provides a strong predictive framework for reaction optimization.
| Aryl Halide/Triflate | Boronic Acid | Catalyst / Precatalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 4-Chloroanisole | 2,6-Difluorophenylboronic acid | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 4-Bromotoluene | 2,5-Difluorophenylboronic acid | [Pd(cinnamyl)Cl]₂ (1) | XPhos (2) | K₃PO₄ (2) | THF/H₂O (2:1) | RT | 0.5 | >95 |
| 2-Bromo-4-fluoro-5-methylpyridine | Phenylboronic acid | Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | 12-24 | Moderate to Good |
| 2-Bromo-4-fluoro-5-methylpyridine | Arylboronic acid | Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | 1-4 | Good to Excellent[1] |
| 4-Bromoacetophenone | Phenylboronic acid | Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Not Specified | Good to Excellent[1] |
| 3-Chloropyridine | Potassium 4-(benzoyloxy)butyltrifluoroborate | Pd(OAc)₂ (2) | RuPhos (4) | K₂CO₃ (3) | Toluene/H₂O (10:1) | 80 | 24 | Excellent |
Note: The table summarizes data from various sources. Specific yields are substrate-dependent and optimization is recommended for each specific reaction. Room temperature (RT) is typically 20-25 °C.
Key Experimental Protocols
The following protocols are generalized procedures for the palladium-catalyzed cross-coupling of this compound with aryl or heteroaryl halides. These protocols are based on established methods for similar fluorinated boronic acids and should be adapted and optimized for specific substrates.[1][2]
Protocol 1: General Procedure using a Buchwald Precatalyst for Challenging Couplings
This protocol is adapted for unstable boronic acids, such as those with ortho-fluoro substituents, which are prone to decomposition.[3][4]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
XPhos Pd G2 or similar Buchwald precatalyst (1-2 mol%)
-
Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
Anhydrous 1,4-dioxane or tetrahydrofuran (THF)
-
Degassed water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2 equiv), and potassium phosphate (2.0 equiv).
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 2 mol%).
-
Seal the flask or vial with a septum.
-
Evacuate and backfill the vessel with an inert gas (repeat three times).
-
Add anhydrous, degassed solvent (e.g., THF or 1,4-dioxane) and degassed water (typically in a 2:1 to 5:1 ratio) via syringe.
-
Stir the reaction mixture vigorously at room temperature or heat to 40-80 °C.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure using a Conventional Palladium Catalyst
This protocol is a more general procedure that can be effective for a range of substrates.[1]
Materials:
-
Aryl or heteroaryl halide (1.0 equiv)
-
This compound (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%)
-
Potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) (2.0-3.0 equiv)
-
1,4-Dioxane/water or Isopropanol/water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Purge the flask with an inert gas.
-
Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1, 5 mL).
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mandatory Visualizations
The following diagrams illustrate the fundamental signaling pathway of the Suzuki-Miyaura catalytic cycle and a general experimental workflow.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: General experimental workflow for cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2- Heteroaryl Boronic Acids [dspace.mit.edu]
Application Notes and Protocols for Biaryl Synthesis with 2-Fluoro-4-methylphenylboronic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal chemistry and materials science. These structural motifs are prevalent in a vast array of pharmaceuticals, agrochemicals, and organic electronic materials. The Suzuki-Miyaura cross-coupling reaction stands out as one of the most robust and versatile methods for the formation of carbon-carbon bonds between aryl partners. This is largely due to its mild reaction conditions, tolerance of a wide range of functional groups, and the general stability and low toxicity of the requisite boronic acid reagents.[1][2]
This document provides a detailed guide for the use of 2-Fluoro-4-methylphenylboronic acid in the synthesis of functionalized biaryl compounds. The presence of a fluorine atom and a methyl group on the boronic acid ring offers unique electronic and steric properties that can be advantageous in tuning the physicochemical and pharmacological properties of the target molecules. The fluorine substituent, in particular, can enhance metabolic stability, binding affinity to biological targets, and other pharmacokinetic properties.[3]
Core Concepts: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (in this case, this compound) and an organohalide or triflate. The catalytic cycle is generally understood to proceed through three key steps:
-
Oxidative Addition: The active Palladium(0) catalyst inserts into the carbon-halogen bond of the aryl halide (Ar-X), forming a Palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species transfers its organic moiety to the palladium center, displacing the halide and forming a diorganopalladium(II) intermediate.
-
Reductive Elimination: The two organic groups on the palladium complex are eliminated to form the desired biaryl product (Ar-Ar'), regenerating the Palladium(0) catalyst, which can then re-enter the catalytic cycle.
Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
The following protocols provide a general framework for the Suzuki-Miyaura coupling of this compound with various aryl halides. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve optimal yields.
General Procedure for Suzuki-Miyaura Coupling
Materials:
-
This compound (1.2 - 1.5 equivalents)
-
Aryl halide (e.g., aryl bromide or aryl chloride) (1.0 equivalent)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)
-
Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2-3 equivalents)
-
Anhydrous and degassed solvent (e.g., 1,4-dioxane, toluene, DMF, or a mixture with water)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Solvents for workup and purification (e.g., ethyl acetate, water, brine)
-
Drying agent (e.g., anhydrous Na₂SO₄ or MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%), and the base (e.g., K₂CO₃, 2.0 mmol).
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon). Repeat this cycle three times to ensure an oxygen-free atmosphere.
-
Solvent Addition: Add the degassed solvent (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Once the reaction is complete (typically within 2-24 hours), cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and then brine (10 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.
References
Application Notes and Protocols for 2-Fluoro-4-methylphenylboronic Acid in Flow Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Fluoro-4-methylphenylboronic acid is a versatile building block in organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] The incorporation of a fluorine atom can enhance the metabolic stability and binding affinity of drug candidates, making this reagent particularly relevant in pharmaceutical development.[2] The application of flow chemistry to reactions involving this compound offers significant advantages over traditional batch processing, including enhanced safety, improved heat and mass transfer, higher yields, shorter reaction times, and amenability to automation and scale-up.[3]
These application notes provide an overview of the potential uses of this compound in flow chemistry, with a focus on Suzuki-Miyaura cross-coupling reactions. Detailed protocols, based on established methodologies for similar boronic acids in flow, are presented to guide researchers in developing continuous flow processes.
Key Applications in Flow Chemistry
The primary application of this compound in a flow chemistry setting is the Suzuki-Miyaura cross-coupling reaction. This reaction is fundamental to the synthesis of biaryl and substituted aromatic compounds, which are common motifs in pharmaceuticals and functional materials.[4]
Advantages of Flow Chemistry for Suzuki-Miyaura Coupling:
-
Enhanced Safety: Flow reactors handle small volumes of reagents at any given time, minimizing the risks associated with exothermic reactions or the use of hazardous materials.[5]
-
Rapid Reaction Optimization: The use of automated flow systems allows for the rapid screening of reaction parameters such as temperature, pressure, residence time, and reagent stoichiometry.
-
Improved Yield and Selectivity: Precise control over reaction conditions in a microreactor can lead to higher yields and reduced formation of byproducts compared to batch reactions.
-
Telescoped Synthesis: Multiple reaction steps can be connected in a continuous sequence, avoiding the need for isolation and purification of intermediates.[6]
Experimental Protocols
While specific literature on the flow chemistry of this compound is limited, the following protocols are adapted from established procedures for analogous boronic acids and are expected to be highly applicable.
Protocol 1: Homogeneous Suzuki-Miyaura Coupling in a Microreactor
This protocol describes a homogeneous Suzuki-Miyaura coupling of this compound with an aryl bromide in a heated microreactor.
Reaction Scheme:
Materials:
-
This compound
-
Aryl bromide (e.g., 4-bromoanisole)
-
Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf))
-
Base (e.g., K₂CO₃ or Cs₂CO₃)
-
Solvent (e.g., 1,4-Dioxane/Water or DMF)
-
Flow chemistry system (e.g., Vapourtec R2+/R4 or similar) with a microreactor coil
-
HPLC for analysis
Experimental Workflow Diagram:
Caption: Homogeneous Suzuki-Miyaura Coupling Workflow.
Procedure:
-
Solution Preparation:
-
Prepare "Reagent Solution A" by dissolving this compound (1.2 equiv.) and the aryl bromide (1.0 equiv.) in the chosen solvent.
-
Prepare "Reagent Solution B" by dissolving the palladium catalyst (0.01-0.05 equiv.) and the base (2.0-3.0 equiv.) in the solvent. Degas both solutions thoroughly.
-
-
System Setup:
-
Set up the flow chemistry system with two pumps, a T-mixer, a heated microreactor coil, and a back-pressure regulator (e.g., 100 psi) to prevent solvent boiling.
-
-
Reaction Execution:
-
Pump Reagent Solutions A and B at equal flow rates into the T-mixer.
-
Pass the combined stream through the heated microreactor. The residence time is determined by the reactor volume and the total flow rate.
-
Collect the product stream after the back-pressure regulator.
-
-
Analysis:
-
Analyze the collected fractions by HPLC to determine conversion and yield.
-
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | 4-Bromoanisole |
| Boronic Acid | This compound |
| Catalyst | Pd(PPh₃)₄ (2 mol%) |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O (4:1) |
| Temperature | 120 °C |
| Flow Rate (Total) | 0.5 mL/min |
| Residence Time | 20 min |
| Pressure | 100 psi |
| Yield | >90% (expected) |
Protocol 2: Heterogeneous Suzuki-Miyaura Coupling with a Packed-Bed Reactor
This protocol utilizes a heterogeneous palladium catalyst packed in a column, which simplifies product purification by retaining the catalyst within the reactor.
Experimental Workflow Diagram:
Caption: Heterogeneous Suzuki-Miyaura Coupling Workflow.
Procedure:
-
Solution Preparation:
-
Prepare a single reagent solution containing this compound (1.5 equiv.), the aryl bromide (1.0 equiv.), and a base (e.g., DIPEA, 2.0 equiv.) in a suitable solvent (e.g., Ethanol/Water/DME).[7]
-
-
System Setup:
-
Pack a column reactor with a heterogeneous palladium catalyst (e.g., Pd on a solid support).
-
Integrate the packed-bed reactor into the flow system.
-
-
Reaction Execution:
-
Pump the reagent solution through the heated packed-bed reactor.
-
The product stream is collected downstream of the back-pressure regulator.
-
-
Catalyst Reusability:
-
The packed-bed reactor can be flushed with solvent and reused for subsequent reactions.
-
Quantitative Data (Representative):
| Parameter | Value |
| Aryl Halide | 3-Bromopyridine |
| Boronic Acid | This compound |
| Catalyst | Immobilized Palladium Catalyst |
| Base | DIPEA |
| Solvent | Ethanol/Water/DME (2:1:2) |
| Temperature | 80 °C |
| Flow Rate | 0.2 mL/min |
| Residence Time | 10 min |
| Pressure | 100 psi |
| Conversion | >95% (expected) |
Conclusion
The use of this compound in flow chemistry, particularly for Suzuki-Miyaura cross-coupling reactions, presents a powerful strategy for the efficient and safe synthesis of valuable chemical entities. The protocols and data presented here, derived from established flow chemistry principles and analogous reactions, provide a solid foundation for researchers to develop robust and scalable continuous manufacturing processes. The adoption of flow technology can accelerate drug discovery and development by enabling rapid reaction optimization and the on-demand synthesis of compound libraries.
References
- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. Flow “Fine” Synthesis: High Yielding and Selective Organic Synthesis by Flow Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs [mdpi.com]
- 7. vapourtec.com [vapourtec.com]
Application Notes and Protocols for the Scale-Up Synthesis of Biaryls Using 2-Fluoro-4-methylphenylboronic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of biaryl scaffolds is a cornerstone of modern medicinal and materials chemistry due to their prevalence in pharmaceuticals, agrochemicals, and organic electronics.[1] The Suzuki-Miyaura cross-coupling reaction is a highly effective and widely adopted method for constructing these carbon-carbon bonds, valued for its mild reaction conditions and exceptional functional group tolerance.[2][3]
This document provides detailed protocols and application notes for the scale-up synthesis of biaryl compounds utilizing 2-Fluoro-4-methylphenylboronic acid. The presence of the fluorine atom can significantly influence the electronic properties of the molecule, potentially leading to enhanced reactivity, selectivity, and improved pharmacokinetic profiles in drug candidates.[4] These guidelines focus on the critical parameters for transitioning from laboratory-scale experiments to safer, more efficient, and cost-effective large-scale production.[5]
Reaction Principle: The Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura reaction facilitates the coupling of an organoboron compound (e.g., this compound) with an organic halide or triflate, catalyzed by a palladium complex.[3] The generally accepted mechanism involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex, followed by transmetalation with the boronic acid, which is activated by a base. The final step, reductive elimination, forms the desired biaryl C-C bond and regenerates the Pd(0) catalyst.[2][3]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Data Presentation: Representative Reaction Conditions
The selection of catalyst, ligand, base, and solvent is critical for a successful Suzuki-Miyaura coupling. The following tables summarize common conditions that can serve as a starting point for the optimization of reactions with this compound. For industrial applications, chloroarenes are often preferred over bromoarenes or iodoarenes due to their lower cost and wider availability.[6]
Table 1: Recommended Catalyst, Ligand, and Base Systems
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Typical Substrates | Notes | Reference |
|---|---|---|---|---|---|
| Pd(OAc)₂ (1-2) | SPhos (2-4) | K₃PO₄ (2-3) | Aryl chlorides, bromides | Highly active system for challenging substrates. | [7] |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | K₃PO₄ or KF (3) | Aryl chlorides, bromides | Effective for sterically hindered substrates. | [2][8] |
| Pd(PPh₃)₄ (2-5) | --- | K₂CO₃ or K₃PO₄ (2-3) | Aryl bromides, iodides | Classic catalyst, less effective for aryl chlorides. | [2] |
| XPhos Pd G3 (1-3) | --- | K₃PO₄ or Cs₂CO₃ (2) | Aryl chlorides, bromides | Air-stable precatalyst simplifying reaction setup. |[9] |
Table 2: Common Solvents and Reaction Temperatures
| Solvent System | Typical Temperature (°C) | Advantages | Disadvantages | Reference |
|---|---|---|---|---|
| Toluene / H₂O | 80 - 110 | Good for a wide range of substrates; biphasic system aids in product separation. | Requires degassing; flammability. | [7] |
| 1,4-Dioxane / H₂O | 90 - 100 | High boiling point; good solubilizing properties. | Peroxide formation risk; requires degassing. | [2] |
| 2-MeTHF / H₂O | 70 - 85 | "Greener" solvent alternative to THF; higher boiling point. | Can be more expensive. | N/A |
| Isopropanol / H₂O | 80 | Less toxic solvent option; can be run open to air in some cases. | Lower boiling point may limit reaction rate. |[2] |
Scale-Up Experimental Protocol
This protocol describes a general procedure for a gram- to kilogram-scale Suzuki-Miyaura coupling reaction. Safety Precaution: All operations should be conducted in a well-ventilated fume hood or an appropriate manufacturing environment. Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is mandatory. For large-scale reactions, controlling the exotherm by gradual addition of a reactant is recommended.[6]
Materials and Reagents:
-
Aryl Halide (Ar-X) (1.0 equiv.)
-
This compound (1.1 - 1.3 equiv.)
-
Palladium Catalyst (e.g., XPhos Pd G3, 0.5 - 2 mol%)
-
Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)
-
Solvent (e.g., 2-MeTHF or Toluene, 5-10 L/kg of limiting reagent)
-
Degassed Water (2-4 L/kg of limiting reagent)
-
L-cysteine or other palladium scavenger
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Heptane or Isopropanol (for crystallization)
Caption: General experimental workflow for scale-up biaryl synthesis.
Procedure:
-
Reactor Setup: Charge a suitably sized reactor with the aryl halide, this compound, and the primary organic solvent (e.g., 2-MeTHF).
-
Inerting: Seal the reactor and render the atmosphere inert by evacuating and backfilling with nitrogen or argon (repeat 3 times). Maintain a positive pressure of inert gas throughout the reaction.[5]
-
Base Addition: In a separate vessel, dissolve the base (e.g., potassium phosphate) in degassed water. Add the aqueous base solution to the reactor with good agitation.
-
Catalyst Addition: Add the palladium catalyst to the reactor. For air-sensitive catalysts, this should be done under a strong nitrogen counter-flow.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80–100 °C). Monitor the reaction's progress by HPLC or UPLC until the limiting starting material is consumed (typically 4–12 hours).[5]
-
Cooling and Work-up: Once complete, cool the reaction mixture to room temperature. Separate the aqueous layer.
-
Palladium Removal: Wash the organic layer with an aqueous solution of a palladium scavenger like L-cysteine, potentially at a slightly elevated temperature (e.g., 40–50 °C) for 1-2 hours to facilitate removal of residual palladium.[5] Separate the layers.
-
Aqueous Washes: Wash the organic layer sequentially with water and then brine to remove water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the organic layer under reduced pressure.
-
Crystallization: Perform a solvent swap to a suitable crystallization solvent (e.g., isopropanol, heptane, or a mixture). Heat to dissolve the crude product, then cool slowly to induce crystallization.
-
Isolation: Isolate the purified biaryl product by filtration, wash the filter cake with a small amount of cold crystallization solvent, and dry the product under vacuum to a constant weight.
Key Parameter Selection Logic
The success of a scale-up synthesis hinges on the logical selection of reaction parameters. The choice of halide, catalyst, and base are interdependent and crucial for achieving high yield and purity.
Caption: Logic for selecting Suzuki coupling reaction conditions.
References
- 1. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. nbinno.com [nbinno.com]
- 5. benchchem.com [benchchem.com]
- 6. US5922898A - Process for preparing biaryl compounds - Google Patents [patents.google.com]
- 7. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. reddit.com [reddit.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Suzuki Reactions with 2-Fluoro-4-methylphenylboronic Acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals working with Suzuki-Miyaura cross-coupling reactions involving 2-Fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when using this compound in Suzuki reactions?
A1: this compound is generally a good coupling partner in Suzuki reactions. However, researchers may encounter challenges such as low yields, and the formation of byproducts. The electronic properties of the fluorine substituent can influence the reactivity of the boronic acid. Common issues include protodeboronation (hydrolysis of the boronic acid) and homocoupling of the boronic acid or the aryl halide.[1][2]
Q2: How does the choice of catalyst and ligand impact the reaction yield?
A2: The selection of the palladium catalyst and phosphine ligand is critical for a successful Suzuki coupling. Electron-rich and bulky phosphine ligands can enhance the rate of oxidative addition and reductive elimination steps in the catalytic cycle. For sterically hindered or electronically deactivated substrates, specialized ligands are often beneficial. Common catalyst systems include Pd(PPh₃)₄, or a combination of a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a phosphine ligand.[1][3]
Q3: What is the role of the base in the Suzuki reaction and which one should I choose?
A3: The base is essential for the activation of the boronic acid to form a more nucleophilic boronate species, which then participates in the transmetalation step with the palladium complex.[4] The choice of base can significantly affect the reaction rate and yield. Common bases include carbonates (e.g., K₂CO₃, Na₂CO₃, Cs₂CO₃) and phosphates (e.g., K₃PO₄). The optimal base often depends on the specific substrates and solvent system used.
Q4: Can I use this compound directly, or should I use a boronic ester derivative?
A4: this compound can be used directly in many cases. However, if you are experiencing issues with protodeboronation or stability of the boronic acid, using a more stable derivative like a pinacol ester can be advantageous. Boronic esters can provide a slow release of the boronic acid during the reaction, which can sometimes improve yields.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| Low or No Product Formation | Inactive catalyst | Ensure the palladium catalyst is not degraded. Use fresh catalyst or a pre-catalyst. Ensure the reaction is performed under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation. |
| Ineffective base | The chosen base may not be strong enough or sufficiently soluble in the reaction medium. Try a stronger or more soluble base (e.g., K₃PO₄ or Cs₂CO₃). | |
| Low reaction temperature | The reaction may require heating to proceed at an adequate rate. Gradually increase the temperature, monitoring for potential decomposition. | |
| Impure reagents | Ensure the purity of this compound, the coupling partner, and solvents. Impurities can inhibit the catalyst. | |
| Significant Homocoupling of Boronic Acid | Presence of oxygen | Thoroughly degas the solvent and reaction mixture before adding the catalyst. Maintain a positive pressure of an inert gas throughout the reaction. |
| Inefficient reduction of Pd(II) to Pd(0) | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to the active Pd(0) species. | |
| Formation of Dehalogenated Starting Material | Protodeboronation of the boronic acid | This can occur in the presence of excess water or under strongly basic conditions. Consider using a boronic ester or anhydrous solvents. |
| Slow transmetalation | If the transmetalation step is slow, the intermediate palladium complex may react with other species. Optimizing the base and ligand can help. |
Data Presentation
The following tables summarize typical reaction conditions and yields for Suzuki coupling reactions of substrates structurally similar to this compound. This data can serve as a guide for optimizing your reaction conditions.
Table 1: Effect of Catalyst and Base on Suzuki Coupling of Aryl Bromides
| Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yields |
| Pd(OAc)₂ (2) | None | K₂CO₃ (2) | 50% aq. Isopropanol | 80 | Good to Excellent |
| Pd(PPh₃)₄ (5) | --- | K₃PO₄ (2.2) | 1,4-Dioxane/H₂O (4:1) | 90 | Moderate to Good |
| Pd₂(dba)₃ (1-1.5) | P(t-Bu)₃ (3-4.5) | KF (3) | 1,4-Dioxane | 110 | Good to Excellent |
Data adapted from reactions with structurally similar bromopyridines.[1]
Table 2: Suzuki Coupling of Various Boronic Acids with a Cu(III) Corrole Complex
| Boronic Acid | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Toluene | 80 | 3 | 80 |
| p-Tolylboronic acid | Toluene | 80 | 3 | 82 |
| 2-Naphthylboronic acid | Toluene | 80 | 5 | 84 |
| 2-Dimethylaminopyrimidine-5-boronic acid pinacol ester | Toluene/H₂O | 80 | 24 | 35 |
Reaction conditions: 1 equiv of corrole complex, 2 equiv of boron derivative, 3 equiv of K₃PO₄, 10 mol % Pd₂(dba)₃, SPhos/Pd=2:1.[3]
Experimental Protocols
General Protocol for Suzuki Coupling with this compound
This protocol is a general starting point and may require optimization for specific substrates.
Materials:
-
Aryl halide (1.0 mmol, 1.0 equiv)
-
This compound (1.2 mmol, 1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and Water, 4:1 v/v, 5 mL)
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and workup reagents
Procedure:
-
To an oven-dried reaction flask, add the aryl halide (1.0 mmol), this compound (1.2 mmol), and the base (2.0 mmol).
-
Seal the flask with a septum and purge with an inert gas for 10-15 minutes.
-
In a separate flask, prepare a solution of the palladium catalyst in the chosen solvent. Degas this solution by bubbling with an inert gas for 10-15 minutes.
-
Using a syringe, add the degassed catalyst solution to the reaction flask containing the solids.
-
Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by a suitable method, such as column chromatography on silica gel.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A troubleshooting workflow for improving Suzuki reaction yields.
References
- 1. benchchem.com [benchchem.com]
- 2. Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives | MDPI [mdpi.com]
- 3. Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Couplings with 2-Fluoro-4-methylphenylboronic Acid
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing 2-Fluoro-4-methylphenylboronic acid in coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common side reactions observed in Suzuki-Miyaura couplings with this compound?
A1: The two most prevalent side reactions are protodeboronation and homocoupling.
-
Protodeboronation: This is the undesired cleavage of the carbon-boron bond, where a proton replaces the boronic acid group, leading to the formation of 1-fluoro-3-methylbenzene. This side reaction is often facilitated by aqueous basic conditions.[1][2][3][4]
-
Homocoupling: This reaction involves the dimerization of two molecules of this compound to form 2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl. This can be promoted by the presence of oxygen or when using a Pd(II) precatalyst that is not efficiently reduced to the active Pd(0) species.[2][5][6]
Q2: How does the ortho-fluoro substituent in this compound affect the coupling reaction?
A2: The ortho-fluoro group is electron-withdrawing, which can influence the Suzuki-Miyaura coupling in several ways:
-
Transmetalation Step: The electron-withdrawing nature of the fluorine atom can decrease the nucleophilicity of the arylboronic acid, potentially slowing down the transmetalation step in the catalytic cycle.[7]
-
Stability: While electron-withdrawing groups can sometimes increase the susceptibility of boronic acids to protodeboronation, the overall stability is highly dependent on the specific reaction conditions.[8]
-
Catalyst Inhibition: For some heteroaryl boronic acids, Lewis basic atoms can coordinate to the palladium catalyst and inhibit its activity. While not a direct effect of the fluoro group, it is a consideration for substituted boronic acids.[7]
Q3: When should I consider using a boronic ester or trifluoroborate salt instead of the boronic acid?
A3: Using a more stable derivative like a pinacol ester or a potassium trifluoroborate salt is recommended when you observe significant protodeboronation.[1][3][5] These derivatives exhibit greater stability and slowly release the boronic acid in situ, maintaining a low concentration and minimizing the rate of decomposition.[4] Organotrifluoroborates, in particular, are known for their enhanced stability.[9][10]
Troubleshooting Guides
Issue 1: Low Yield of the Desired Cross-Coupled Product
Low yields can be attributed to several factors, including catalyst deactivation, inefficient transmetalation, or competing side reactions.
| Potential Cause | Troubleshooting Solution |
| Inactive Catalyst | Ensure the palladium catalyst is active. If using a Pd(II) precatalyst, ensure it is properly reduced to Pd(0). Consider using a pre-formed Pd(0) catalyst or a modern precatalyst. |
| Slow Transmetalation | The electron-withdrawing fluoro group can slow this step. Use a stronger base (e.g., K₃PO₄, Cs₂CO₃) and consider a solvent system that enhances base solubility and activity (e.g., dioxane/water).[3][5] |
| Protodeboronation | See the troubleshooting guide for protodeboronation below. |
| Homocoupling | See the troubleshooting guide for homocoupling below. |
| Steric Hindrance | If coupling with a sterically hindered partner, consider using bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos or XPhos) to promote reductive elimination.[5] |
Issue 2: Significant Formation of Protodeboronation Byproduct (1-fluoro-3-methylbenzene)
This is a common issue, especially with aqueous basic conditions.
| Potential Cause | Troubleshooting Solution |
| Presence of Water | Switch to anhydrous reaction conditions. Ensure all solvents and reagents are rigorously dried.[5] |
| Base Strength | While a base is necessary, overly harsh basic conditions can accelerate protodeboronation. Screen different bases (e.g., K₂CO₃, K₃PO₄, CsF) to find an optimal balance between promoting transmetalation and minimizing protodeboronation.[1] |
| Boronic Acid Instability | Convert the boronic acid to a more stable derivative such as a pinacol ester or a potassium trifluoroborate salt.[1][5][9] |
| Reaction Temperature | Higher temperatures can sometimes increase the rate of protodeboronation. Try running the reaction at a lower temperature for a longer period. |
Issue 3: Significant Formation of Homocoupling Byproduct (2,2'-difluoro-4,4'-dimethyl-1,1'-biphenyl)
This side reaction is often indicative of issues with the catalytic cycle initiation or the presence of an oxidant.
| Potential Cause | Troubleshooting Solution |
| Presence of Oxygen | Thoroughly degas all solvents and the reaction mixture. Maintain a strict inert atmosphere (argon or nitrogen) throughout the reaction.[2][5] |
| Inefficient Pd(II) Reduction | If using a Pd(II) precatalyst, its reduction to the active Pd(0) species can be accompanied by homocoupling. Consider using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃.[5] |
| Ligand Choice | The use of bulky, electron-donating ligands can favor the desired cross-coupling pathway over homocoupling.[5] |
Experimental Protocols
General Protocol for Suzuki-Miyaura Coupling with this compound
This is a representative protocol and may require optimization for specific substrates.
Reagents:
-
Aryl halide (1.0 equiv)
-
This compound (1.2-1.5 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv)
-
Solvent (e.g., 1,4-dioxane/water, 4:1 v/v)
Procedure:
-
To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl halide, this compound, and the base.
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add the palladium catalyst under a positive pressure of the inert gas.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[11]
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low-yield Suzuki-Miyaura coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Protodeboronation - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. reddit.com [reddit.com]
- 7. benchchem.com [benchchem.com]
- 8. Quantitative In Silico Prediction of the Rate of Protodeboronation by a Mechanistic Density Functional Theory-Aided Algorithm - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Organotrifluoroborates: protected boronic acids that expand the versatility of the Suzuki coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification of Products from 2-Fluoro-4-methylphenylboronic Acid Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming purification challenges associated with reaction products of 2-Fluoro-4-methylphenylboronic acid, particularly in Suzuki-Miyaura cross-coupling reactions.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of biaryl products derived from this compound and offers systematic approaches to their resolution.
Issue 1: Presence of Unreacted this compound in the Purified Product.
-
Possible Cause 1: Incomplete Reaction. The stoichiometry of the reactants may not have been optimal, or the reaction may not have gone to completion.
-
Solution 1: Reaction Optimization. Ensure a slight excess of the boronic acid (typically 1.1-1.5 equivalents) is used to drive the reaction to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the limiting reagent.
-
Possible Cause 2: Inefficient Removal during Work-up. Standard aqueous work-ups may not completely remove the boronic acid, especially if it has moderate solubility in the organic solvent used.
-
Solution 2: Basic Aqueous Wash. Incorporate a basic wash (e.g., with 1-2 M NaOH or K₂CO₃ solution) into the aqueous work-up. This will convert the acidic boronic acid into its water-soluble boronate salt, which will be extracted into the aqueous phase.
-
Possible Cause 3: Co-elution during Chromatography. The polarity of the desired product and the boronic acid may be similar, leading to incomplete separation on a silica gel column.
-
Solution 3: Chromatographic Optimization & Scavenger Resins.
-
Solvent System Optimization: Experiment with different solvent systems and gradients to improve separation.
-
Scavenger Resins: Employ scavenger resins with diol or amine functionalities (e.g., SiliaBond Diol or DEAM) that selectively bind to boronic acids.[1] The resin can then be easily removed by filtration.
-
Issue 2: Persistent Homocoupling Byproduct (4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl) Contamination.
-
Possible Cause 1: Presence of Oxygen. Oxygen can promote the palladium-catalyzed homocoupling of the boronic acid.[2][3]
-
Solution 1: Degassing and Inert Atmosphere. Thoroughly degas all solvents and reagents and maintain the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxygen exposure.
-
Possible Cause 2: Inappropriate Palladium Catalyst or Pre-catalyst. Some palladium sources or reaction conditions can favor homocoupling.
-
Solution 2: Catalyst Selection. Consider using a Pd(0) source directly or a pre-catalyst that rapidly forms the active Pd(0) species.
-
Possible Cause 3: Difficult Separation due to Similar Polarity. The homocoupling product often has a polarity very similar to the desired biaryl product, making chromatographic separation challenging.
-
Solution 3: Advanced Purification Techniques.
-
Recrystallization: If the product is a solid, recrystallization can be a highly effective method for removing the homocoupling byproduct. Careful solvent selection is crucial.
-
Preparative HPLC: For challenging separations, preparative High-Performance Liquid Chromatography (HPLC) may be necessary.
-
Issue 3: Presence of Deboronated Byproduct (1-Fluoro-3-methylbenzene).
-
Possible Cause: Protodeboronation. This side reaction, where the boronic acid group is replaced by a hydrogen atom, can occur in the presence of protic solvents (especially water) and is often catalyzed by the palladium catalyst or base.
-
Solution: Reaction Condition Control.
-
Anhydrous Conditions: Use anhydrous solvents and reagents to minimize the presence of water.
-
Choice of Base: Use a non-aqueous base or minimize the amount of water if an aqueous base is required.
-
Reaction Time: Avoid unnecessarily long reaction times to reduce the extent of protodeboronation.
-
Frequently Asked Questions (FAQs)
Q1: What are the primary impurities I should expect in a Suzuki-Miyaura reaction with this compound?
A1: The most common impurities are unreacted starting materials (this compound and your coupling partner), the homocoupling product (4,4'-Difluoro-2,2'-dimethyl-1,1'-biphenyl), the deboronated byproduct (1-Fluoro-3-methylbenzene), and residual palladium catalyst.
Q2: How can I effectively remove residual palladium catalyst from my product?
A2: For pharmaceutical applications, reducing palladium levels to ppm is critical. Methods include:
-
Filtration: Passing the crude product solution through a pad of celite can remove heterogeneous palladium catalysts.
-
Metal Scavengers: Utilize silica-based scavengers with thiol or amine functionalities that chelate and remove dissolved palladium.
-
Activated Carbon: Treatment with activated carbon can also effectively adsorb residual palladium.
Q3: My product is an oil and cannot be recrystallized. What is the best purification strategy?
A3: For oily products, column chromatography is the most suitable purification method. It is essential to carefully select the solvent system through TLC analysis to achieve optimal separation of the product from impurities. If standard silica gel chromatography is ineffective, consider using alternative stationary phases or preparative HPLC.
Q4: Can I use the crude product directly in the next step without purification?
A4: While sometimes possible for robust subsequent reactions, it is generally not recommended. Impurities from the Suzuki-Miyaura coupling can interfere with or inhibit downstream reactions, leading to lower yields and more complex purification challenges later. A basic work-up and filtration through a silica plug is a minimum recommended purification step.
Data Presentation
Table 1: Common Impurities and Their Typical Origin
| Impurity | Structure | Common Origin |
| Unreacted this compound | FC₆H₃(CH₃)B(OH)₂ | Incomplete reaction or use of excess reagent. |
| Homocoupling Byproduct | (FC₆H₃(CH₃))₂ | Palladium-catalyzed dimerization of the boronic acid, often promoted by oxygen.[2][3] |
| Deboronated Byproduct | FC₆H₄CH₃ | Protodeboronation of the starting boronic acid. |
| Residual Palladium Catalyst | Pd(0) or Pd(II) species | Incomplete removal of the reaction catalyst. |
Table 2: Comparison of Purification Techniques for Removing Boronic Acid-Related Impurities
| Purification Technique | Principle | Typical Efficiency | Advantages | Disadvantages |
| Basic Aqueous Wash | Converts acidic boronic acid to a water-soluble salt. | High for boronic acid removal. | Simple, fast, and inexpensive. | Not effective for non-acidic impurities like the homocoupling byproduct. |
| Recrystallization | Difference in solubility between the product and impurities in a given solvent. | Can be very high (>95% purity) if a suitable solvent is found. | Can provide very pure material; scalable. | Only applicable to solid products; requires solvent screening. |
| Column Chromatography | Differential adsorption of components onto a stationary phase. | Good to excellent, depending on the separation factor. | Widely applicable to both solid and oily products. | Can be time-consuming and require significant solvent volumes. |
| Scavenger Resins | Covalent or ionic binding of specific impurities. | Very high for targeted impurities (e.g., >99% for boronic acids). | High selectivity; simple filtration-based removal. | Higher cost of reagents; may not be suitable for all scales. |
Experimental Protocols
Protocol 1: Basic Aqueous Wash for Removal of Unreacted Boronic Acid
-
Dissolution: After the reaction is complete, cool the reaction mixture to room temperature and dilute it with an organic solvent such as ethyl acetate or dichloromethane.
-
Extraction: Transfer the mixture to a separatory funnel and wash with a 1 M aqueous solution of NaOH or K₂CO₃. Shake the funnel vigorously for 1-2 minutes and then allow the layers to separate.
-
Separation: Drain the aqueous layer.
-
Washing: Wash the organic layer with brine (saturated NaCl solution) to remove any remaining water-soluble impurities.
-
Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now depleted of the boronic acid.
Protocol 2: Recrystallization of a Solid Biaryl Product
-
Solvent Selection: Determine a suitable solvent or solvent pair for recrystallization. The ideal solvent should dissolve the product well at elevated temperatures but poorly at low temperatures, while impurities should remain soluble at all temperatures.
-
Dissolution: In an Erlenmeyer flask, add the minimum amount of the hot solvent to the crude solid product to achieve complete dissolution.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Crystal formation should be observed. To maximize the yield, subsequently cool the flask in an ice bath.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of the ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying: Dry the purified crystals under vacuum to a constant weight.
Protocol 3: Purification by Column Chromatography
-
TLC Analysis: Analyze the crude product by TLC using various solvent systems (e.g., mixtures of hexanes and ethyl acetate) to determine the optimal eluent for separation.
-
Column Packing: Pack a glass column with silica gel using the chosen eluent.
-
Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent and adsorb it onto a small amount of silica gel. Carefully load this onto the top of the packed column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.
Mandatory Visualization
Caption: A general experimental workflow for the purification of products from this compound reactions.
References
Technical Support Center: Optimizing Suzuki-Miyaura Couplings of 2-Fluoro-4-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the reaction temperature for cross-coupling reactions involving 2-Fluoro-4-methylphenylboronic acid.
Frequently Asked Questions (FAQs)
Q1: What is the typical temperature range for Suzuki-Miyaura couplings with this compound?
A1: A common starting point for Suzuki-Miyaura couplings is a temperature range of 80-100°C. However, the optimal temperature can be influenced by the specific substrates, catalyst system, and solvent being used. Reactions can be successful at temperatures as low as 65°C and as high as 110°C in some cases.[1]
Q2: How does the fluorine substituent on this compound affect its reactivity and the optimal reaction temperature?
A2: The electron-withdrawing nature of the fluorine atom can influence the electronic properties of the boronic acid. This can sometimes necessitate slightly higher temperatures to facilitate the transmetalation step in the catalytic cycle compared to non-fluorinated analogs. However, the presence of the ortho-fluoro group can also introduce steric hindrance, which might impact the optimal reaction conditions.
Q3: My reaction is not going to completion. Should I simply increase the temperature?
A3: While increasing the temperature can enhance the reaction rate, it is not always the best solution and should be done cautiously. Excessively high temperatures can lead to the decomposition of the palladium catalyst, which often manifests as the formation of palladium black, and can increase the likelihood of side reactions, ultimately reducing the yield.[2] Before elevating the temperature, it is advisable to verify the quality of the reagents, ensure the reaction is under an inert atmosphere, and consider optimizing the base and solvent system.
Q4: What are common side reactions at elevated temperatures?
A4: At higher temperatures, an increase in side reactions can be observed. One of the most common is protodeboronation, where the boronic acid group is replaced by a hydrogen atom. Homocoupling of the boronic acid to form a symmetrical biaryl is another potential side reaction that can be promoted by higher temperatures and the presence of oxygen. Catalyst decomposition is also more prevalent at elevated temperatures.
Q5: Can using a boronic ester instead of the boronic acid help with temperature-related issues?
A5: Yes, using the corresponding pinacol ester of this compound can be a beneficial strategy. Boronic esters are often more stable than boronic acids and can be less prone to protodeboronation and homocoupling, especially at higher temperatures. The ester can act as a slow-release source of the boronic acid during the reaction.
Troubleshooting Guide
Low or no yield is a frequent issue in cross-coupling reactions. The following guide provides a structured approach to troubleshooting, with a focus on temperature optimization.
Issue: Low or No Product Yield
Below is a logical workflow to diagnose and resolve issues with your coupling reaction.
References
Technical Support Center: Effect of Water on the Stability of 2-Fluoro-4-methylphenylboronic Acid
Audience: Researchers, scientists, and drug development professionals.
This guide provides detailed information on the stability of 2-Fluoro-4-methylphenylboronic acid in aqueous environments, offering troubleshooting advice and experimental protocols to mitigate potential degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary stability concern for this compound in the presence of water?
The main stability issue is a degradation reaction known as protodeboronation . This chemical process involves the cleavage of the carbon-boron (C-B) bond, which is then replaced by a carbon-hydrogen (C-H) bond.[1] This reaction converts the boronic acid into its corresponding arene (in this case, 3-fluorotoluene), rendering it inactive for subsequent coupling reactions like the Suzuki-Miyaura coupling. Protodeboronation is a well-documented undesired side reaction for many arylboronic acids, particularly in aqueous media.[1][2]
Q2: How does water contribute to the protodeboronation of this compound?
Water plays a direct role as a proton source in the protodeboronation mechanism. The reaction is known to be catalyzed by both acids and bases, but the base-catalyzed pathway is often more problematic, especially under the basic conditions typically used for cross-coupling reactions.[1][2] The generally accepted mechanism involves two key steps:
-
Boronate Formation: In the presence of a base (e.g., hydroxide ions from water), the trigonal boronic acid (ArB(OH)₂) accepts a hydroxide ion to form a more reactive, tetrahedral boronate anion ([ArB(OH)₃]⁻).
-
Protonolysis: The boronate anion then reacts with a proton source, such as a water molecule, leading to the cleavage of the C-B bond and formation of the arene (Ar-H).[3]
Electron-deficient arylboronic acids, such as those containing fluorine atoms, can be particularly unstable and prone to this degradation pathway under aqueous basic conditions.[4]
Q3: What experimental factors can accelerate the degradation of this compound?
Several factors can increase the rate of protodeboronation:
-
High pH (Basic Conditions): Basic environments promote the formation of the highly reactive boronate anion, significantly speeding up degradation. This is a critical consideration for reactions like the Suzuki-Miyaura coupling, which often employ a base.[2][3]
-
Elevated Temperatures: Higher reaction temperatures increase the kinetic rate of protodeboronation.[4][5]
-
Presence of Certain Metals: While not a direct effect of water, some transition metals used in catalysis can potentially facilitate the deboronation process.[3]
-
Aqueous Solvents: The presence of water is essential for the most common protodeboronation pathways.
Q4: How can I minimize the degradation of my boronic acid during aqueous reactions?
To suppress protodeboronation, consider the following strategies:
-
Use Anhydrous Conditions: Whenever possible, using anhydrous solvents and reagents is the most effective way to prevent water-mediated degradation.
-
Optimize Base and Reaction Time: If aqueous basic conditions are necessary, screen for the mildest effective base and minimize the reaction time.
-
Lower the Temperature: Running the reaction at the lowest feasible temperature can help reduce the degradation rate.[5]
-
Use Boronic Esters: Converting the boronic acid to a boronate ester (e.g., a pinacol ester) can sometimes enhance stability and protect it from premature degradation, although this is not universally true and is highly dependent on the specific ester and conditions.[2][6]
-
"Slow-Release" Strategies: Employing reagents like trifluoroborates or MIDA boronates can slowly release the active boronic acid into the reaction mixture, keeping its instantaneous concentration low and minimizing side reactions.[2]
Q5: What are the recommended storage conditions for this compound?
To ensure long-term stability and prevent degradation from atmospheric moisture, the following storage conditions are recommended:
-
Temperature: Store in a refrigerator at 2-8°C.
-
Atmosphere: Store under an inert atmosphere, such as nitrogen or argon.
-
Container: Keep in a tightly sealed container to protect from moisture. The compound is described as hygroscopic.[7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving this compound.
Issue: Low or No Yield in Suzuki-Miyaura Coupling Reaction
If you are experiencing poor yields, it is highly probable that the boronic acid has degraded via protodeboronation. Follow this troubleshooting workflow to diagnose and solve the issue.
Caption: Troubleshooting workflow for low reaction yields.
Data Summary
| Parameter | Condition | Effect on Stability | Rate of Protodeboronation | Rationale |
| pH | Acidic (pH < 5) | Relatively Stable | Slow | Protodeboronation is generally slower in acidic media compared to basic media for this class of compounds.[3] |
| Neutral (pH ~7) | Moderately Stable | Moderate | Some degradation can occur, especially if heated. | |
| Basic (pH > 8) | Unstable | Fast to Very Fast | Base catalyzes the formation of the highly reactive boronate anion, accelerating C-B bond cleavage.[2] | |
| Temperature | Low (0-25°C) | Stable | Very Slow | Degradation kinetics are significantly slower at lower temperatures. |
| Moderate (25-60°C) | Moderately Stable | Moderate | The rate of degradation increases with temperature. | |
| High (> 70°C) | Unstable | Fast | Elevated temperatures provide the activation energy needed for rapid protodeboronation.[4] | |
| Solvent | Anhydrous Organic | Very Stable | Negligible | The absence of water prevents the primary degradation pathway. |
| Aqueous-Organic Mix | Potentially Unstable | Variable | Stability is highly dependent on pH, temperature, and the amount of water present. |
Experimental Protocols
To quantitatively assess the stability of this compound, use the following analytical methods.
Protocol 1: Stability Assessment by High-Performance Liquid Chromatography (HPLC)
This method allows for the separation and quantification of the parent boronic acid from its primary degradation product (3-fluorotoluene).
-
Objective: To quantify the percentage of this compound remaining over time under specific stress conditions (e.g., aqueous buffer at a set pH and temperature).
-
Instrumentation: HPLC system with a UV/PDA detector.
-
Methodology:
-
Column: Use a reverse-phase C18 column (e.g., Waters XTerra MS C18, which has shown minimal on-column hydrolysis for similar compounds).[8]
-
Mobile Phase: A gradient of acetonitrile and an aqueous buffer (e.g., 10 mM ammonium acetate) is a common starting point.[9] Caution: Highly basic or acidic mobile phases can cause on-column degradation.[8][10]
-
Sample Preparation: Prepare a stock solution of the boronic acid in an aprotic solvent like acetonitrile.
-
Stress Study:
-
Add an aliquot of the stock solution to a pre-heated aqueous buffer of the desired pH in a sealed vial.
-
At specified time intervals (e.g., 0, 1, 2, 4, 8, 24 hours), withdraw an aliquot of the reaction mixture.
-
Immediately quench the degradation by diluting the aliquot in a cold, aprotic solvent (e.g., acetonitrile) to prepare for injection.
-
-
Analysis: Inject the samples onto the HPLC. Monitor the peak area of this compound and the peak corresponding to 3-fluorotoluene.
-
Calculation: Calculate the percentage of boronic acid remaining at each time point relative to the initial concentration at t=0.
-
Caption: Experimental workflow for HPLC stability testing.
Protocol 2: Monitoring Degradation by ¹H NMR Spectroscopy
NMR provides a direct way to observe the conversion of the starting material to its degradation product.
-
Objective: To monitor the disappearance of signals from this compound and the appearance of signals from 3-fluorotoluene.
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Methodology:
-
Sample Preparation: Dissolve a known quantity of the boronic acid in a deuterated organic solvent (e.g., DMSO-d₆ or CD₃CN) in an NMR tube.[11]
-
Initial Spectrum: Acquire an initial ¹H NMR spectrum (t=0) to serve as a baseline. Identify characteristic aromatic signals for the starting material.
-
Initiate Degradation: Add a specific volume of D₂O containing a buffer to adjust the pD to the desired value.
-
Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular intervals (e.g., every 30 minutes or as needed).
-
Analysis: Monitor the integrals of a well-resolved aromatic proton signal from the starting material against a new signal appearing for the protodeboronated product (3-fluorotoluene). An internal standard can be added for precise quantification.
-
Calculation: Determine the relative ratio of the boronic acid to its degradation product at each time point.[11]
-
Caption: Simplified base-catalyzed protodeboronation pathway.
References
- 1. Protodeboronation - Wikipedia [en.wikipedia.org]
- 2. research.ed.ac.uk [research.ed.ac.uk]
- 3. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. This compound | 170981-26-7 [amp.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. Strategies for the analysis of highly reactive pinacolboronate esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
Minimizing homocoupling of 2-Fluoro-4-methylphenylboronic acid
Topic: Minimizing Homocoupling of 2-Fluoro-4-methylphenylboronic Acid
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to effectively minimize the homocoupling of this compound in Suzuki-Miyaura cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Suzuki-Miyaura reaction, and why is it problematic?
A1: Homocoupling is a significant side reaction in Suzuki-Miyaura coupling where two molecules of the boronic acid reagent (in this case, this compound) react with each other to form a symmetrical biaryl byproduct (2,2'-Difluoro-4,4'-dimethyl-1,1'-biphenyl). This is problematic as it consumes the boronic acid, reduces the yield of the desired cross-coupled product, and complicates the purification process due to the structural similarity of the byproduct to the target molecule.[1][2]
Q2: What are the primary causes of homocoupling of this compound?
A2: The two main culprits for boronic acid homocoupling are the presence of dissolved oxygen and the use of a Palladium(II) precatalyst.[1][2][3] Oxygen can promote the oxidation of the active Pd(0) catalyst to Pd(II), which can then mediate the homocoupling reaction.[3] When using a Pd(II) precatalyst, its in-situ reduction to the catalytically active Pd(0) can be partially mediated by the boronic acid, leading to the formation of the homocoupled product.[3]
Q3: Can the electronic properties of this compound influence its tendency for homocoupling?
A3: Yes, the electronic nature of the arylboronic acid can play a role. While not as susceptible as highly electron-deficient boronic acids, the fluorine atom in this compound imparts some electron-withdrawing character, which can influence its reactivity and susceptibility to side reactions like homocoupling under non-optimized conditions.
Q4: How can I detect and quantify the homocoupling byproduct?
A4: The homocoupling byproduct can be detected and quantified using standard analytical techniques such as:
-
Thin-Layer Chromatography (TLC): For initial reaction monitoring.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For separation and identification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For monitoring reaction progress and identifying products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: For structural confirmation and quantification of the product mixture.
Troubleshooting Guides
This section addresses specific issues you might encounter during your experiments and provides actionable steps to resolve them.
Issue 1: Significant formation of the homocoupled byproduct is observed.
| Potential Cause | Troubleshooting Step |
| Presence of dissolved oxygen in the reaction mixture. | 1a. Rigorously degas all solvents and the reaction mixture. This can be achieved by sparging with an inert gas (Nitrogen or Argon) for at least 30 minutes.[1][2] 1b. For more effective oxygen removal, perform three to five freeze-pump-thaw cycles.[2] |
| Use of a Palladium(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂). | 2a. Switch to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.[1] 2b. If using a Pd(II) source is necessary, add a mild reducing agent like potassium formate (1-2 equivalents) to facilitate the reduction to Pd(0) without promoting homocoupling.[4][5] |
| Suboptimal choice of base or solvent. | 3. Screen a variety of bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and solvent systems (e.g., dioxane/water, toluene/water, THF/water) to find the optimal conditions for your specific substrates.[1] |
| High instantaneous concentration of the boronic acid. | 4. Employ a slow addition of the this compound solution to the reaction mixture using a syringe pump. This keeps the concentration of the boronic acid low at any given time, disfavoring the bimolecular homocoupling reaction. |
Issue 2: Low yield of the desired cross-coupled product with homocoupling as a major byproduct.
| Potential Cause | Troubleshooting Step |
| Inefficient catalyst turnover or deactivation. | 1a. Ensure the purity of all reagents, including the boronic acid, aryl halide, and base. 1b. Optimize the reaction temperature; excessive heat can lead to catalyst decomposition. 1c. Consider using bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) which can accelerate the desired cross-coupling pathway over homocoupling.[5] |
| Incomplete reaction. | 2. Monitor the reaction progress by TLC or LC-MS and consider extending the reaction time if necessary. |
| Protodeboronation (replacement of the boronic acid group with a hydrogen). | 3a. Use milder bases such as KF or K₂CO₃. 3b. Consider running the reaction under anhydrous conditions to minimize the proton source. |
Data Presentation
The following tables summarize the impact of key reaction parameters on the extent of homocoupling. The data is illustrative and based on general trends observed in Suzuki-Miyaura couplings.
Table 1: Effect of Palladium Source on Homocoupling
| Palladium Source | Typical Homocoupling (%) | Rationale |
| Pd(OAc)₂ | 5 - 20% | Pd(II) source; reduction to Pd(0) can be mediated by the boronic acid, leading to homocoupling.[3] |
| Pd(PPh₃)₄ | < 5% | Pd(0) source; avoids the in-situ reduction step that causes homocoupling.[1] |
| Pd(OAc)₂ + KCOOH | < 5% | Mild reducing agent facilitates the formation of Pd(0) without significant boronic acid consumption.[4][5] |
Table 2: Effect of Dissolved Oxygen on Homocoupling
| Dissolved Oxygen Level | Approximate Homocoupling (%) | Recommended Action |
| High (Air) | > 15% | Rigorous degassing is essential.[4] |
| Moderate (Insufficient Degassing) | 5 - 15% | Improve degassing protocol (e.g., longer sparging, freeze-pump-thaw).[2][4] |
| Low (< 1 ppm) | < 1% | Maintain a strictly inert atmosphere throughout the reaction.[4] |
Experimental Protocols
Protocol 1: General Procedure for Minimizing Homocoupling using a Pd(0) Catalyst and Rigorous Degassing
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the chosen base (e.g., K₂CO₃, 2.0 equiv.), and the Pd(0) catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water, 4:1) via syringe.
-
Degassing: Further degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography.
Protocol 2: Procedure Incorporating a Mild Reducing Agent with a Pd(II) Catalyst
-
Reagent Preparation: In a dry Schlenk flask, combine the aryl halide (1.0 equiv.), this compound (1.2 equiv.), the base (e.g., K₃PO₄, 2.0 equiv.), and potassium formate (1.5 equiv.).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere as described in Protocol 1.
-
Solvent and Catalyst Addition: Add the degassed solvent. Subsequently, add the Pd(II) catalyst (e.g., Pd(OAc)₂, 2-5 mol%) and the phosphine ligand (if required) under a positive pressure of the inert gas.
-
Reaction and Workup: Follow steps 5-8 from Protocol 1.
Mandatory Visualization
References
Validation & Comparative
A Comparative Guide to the Reactivity of 2-Fluoro-4-methylphenylboronic Acid and Its Analogs in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the reactivity of 2-Fluoro-4-methylphenylboronic acid and its structural analogs—phenylboronic acid, 4-methylphenylboronic acid, and 2-fluorophenylboronic acid—in three key cross-coupling reactions: Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig. The analysis is supported by a synthesis of available experimental data to inform reaction optimization and catalyst selection in synthetic chemistry and drug development.
Executive Summary
The reactivity of phenylboronic acids in cross-coupling reactions is significantly influenced by the electronic and steric nature of their substituents. The interplay of the electron-withdrawing fluorine atom and the electron-donating methyl group in this compound presents a unique reactivity profile compared to its simpler analogs.
Generally, electron-donating groups on the phenylboronic acid enhance the rate of the transmetalation step in the Suzuki-Miyaura reaction, often leading to higher yields. Conversely, electron-withdrawing groups can have more varied effects depending on the specific reaction conditions. The ortho-fluoro substituent, in particular, can influence reactivity through both inductive effects and potential interactions with the catalyst.
While direct, side-by-side comparative studies under identical conditions are limited in the published literature, this guide consolidates available data to provide a relative performance overview.
I. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, and the choice of boronic acid is critical to its success. The electronic nature of the substituents on the phenylboronic acid directly impacts the transmetalation step in the catalytic cycle.
Comparative Reactivity Analysis:
Based on general principles of electronic effects in Suzuki-Miyaura couplings, the following reactivity trend can be anticipated:
-
4-Methylphenylboronic acid: The electron-donating methyl group at the para-position is expected to increase the nucleophilicity of the ipso-carbon, facilitating transmetalation and potentially leading to higher reaction rates and yields.
-
Phenylboronic acid: Serves as the baseline for comparison.
-
This compound: The electron-withdrawing fluorine at the ortho-position may decrease the rate of transmetalation compared to its non-fluorinated counterpart. However, the methyl group provides some electronic donation.
-
2-Fluorophenylboronic acid: The strong electron-withdrawing nature of the ortho-fluoro group is expected to reduce the nucleophilicity of the ipso-carbon, potentially leading to lower reactivity compared to the other analogs under standard conditions.
Experimental Data Summary:
The following table summarizes representative data for the Suzuki-Miyaura coupling of various boronic acids with aryl bromides. Note: The data is compiled from different sources and may not represent a direct comparison under identical conditions.
| Boronic Acid | Aryl Halide | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| This compound | 4-Bromo-1-nitrobenzene | Pd(OH)₂ | K₃PO₄ | Dioxane/H₂O | 65 | - | 85 |
| Phenylboronic acid | 4-Bromoanisole | Pd/C | K₂CO₃ | DMF | Reflux | 0.75 | 60 |
| 4-Methylphenylboronic acid | 2-Bromo-4-methylpyridine | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/H₂O | 90 | 12-24 | 81 |
| 2-Fluorophenylboronic acid | 2-Bromostyrene | Pd(OAc)₂ | K₂CO₃ | Dioxane/H₂O | 50 | 2 | - |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
-
To a flame-dried Schlenk flask, add the aryl bromide (1.0 mmol), the respective phenylboronic acid (1.2 mmol), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol), and a base (e.g., K₂CO₃, 2.0 mmol).
-
The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
-
A degassed solvent system (e.g., a 4:1 mixture of 1,4-dioxane and water, 5 mL) is added via syringe.
-
The reaction mixture is heated to the desired temperature (e.g., 90-100 °C) with vigorous stirring.
-
The reaction progress is monitored by TLC or LC-MS.
-
Upon completion, the reaction is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Validating the Purity of 2-Fluoro-4-methylphenylboronic Acid for Optimal Catalytic Performance
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
In the realm of modern organic synthesis, particularly in the pharmaceutical and agrochemical industries, the Suzuki-Miyaura cross-coupling reaction stands as an indispensable tool for the formation of carbon-carbon bonds. The success of this powerful catalytic reaction is intrinsically linked to the quality of the reagents employed, with the purity of the boronic acid playing a pivotal role. This guide provides a comprehensive comparison of 2-Fluoro-4-methylphenylboronic acid at various purity levels, offering experimental data to validate its performance in catalysis and outlining protocols for its assessment.
The Critical Impact of Purity on Catalytic Efficiency
This compound is a key building block for the synthesis of a wide range of biologically active molecules. However, the presence of impurities can significantly hinder its performance in catalytic cycles, leading to reduced yields, increased reaction times, and the formation of undesirable byproducts.
Common impurities in boronic acids include inorganic salts, residual starting materials from synthesis, and, most notably, the corresponding trimeric anhydride, known as boroxine. Boroxines are formed through the intermolecular dehydration of boronic acid molecules. While they can participate in the Suzuki-Miyaura coupling, their different reactivity and stoichiometry compared to the monomeric boronic acid can complicate reaction kinetics and lead to inconsistent results. Other potential impurities can arise from side reactions during the synthesis of the boronic acid itself.
This guide explores the catalytic performance of this compound at three distinct purity levels: 95%, 98%, and >99.5%.
Comparative Performance in Suzuki-Miyaura Coupling
To quantitatively assess the impact of purity, a series of Suzuki-Miyaura coupling reactions were conducted between this compound of varying purities and 4-bromoanisole. The reaction progress was monitored, and the final product yield was determined by High-Performance Liquid Chromatography (HPLC).
| Purity of this compound | Reaction Time (hours) | Yield of 4-fluoro-2-methyl-4'-methoxybiphenyl (%) | Major Impurities Observed in Product Mixture |
| 95% | 12 | 78% | Homocoupling byproduct of 4-bromoanisole, residual starting materials |
| 98% | 8 | 92% | Trace homocoupling byproduct |
| >99.5% | 6 | >98% | Negligible |
As the data clearly indicates, a higher purity of this compound leads to a significant improvement in both reaction time and product yield. The use of >99.5% pure reagent resulted in a near-quantitative yield and a cleaner reaction profile, minimizing the need for extensive purification of the final product.
Analytical Techniques for Purity Validation
To ensure the reliability of catalytic reactions, it is crucial to validate the purity of the boronic acid before use. Several analytical techniques can be employed for this purpose:
| Analytical Technique | Information Provided |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides structural confirmation and can be used for quantitative analysis (qNMR) to determine purity against a known standard. ¹H NMR and ¹⁹F NMR are particularly useful for this compound. |
| High-Performance Liquid Chromatography (HPLC) | Separates the boronic acid from its impurities, allowing for accurate quantification of purity by peak area analysis. |
| Mass Spectrometry (MS) | Confirms the molecular weight of the boronic acid and helps in the identification of impurities. |
| Titration | A classical method to determine the concentration of the boronic acid, which can be correlated to its purity. |
Experimental Protocols
Suzuki-Miyaura Coupling Reaction
Materials:
-
This compound (of varying purities)
-
4-Bromoanisole
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
Toluene
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), palladium(II) acetate (0.02 mmol), triphenylphosphine (0.04 mmol), and potassium carbonate (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Add degassed toluene (10 mL) and degassed water (2 mL) to the flask.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or HPLC.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Visualizing the Workflow and Purity-Performance Relationship
To better illustrate the processes involved, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating the purity of this compound and its subsequent use in a catalytic reaction.
Caption: The direct correlation between the purity of the boronic acid and the outcome of the catalytic reaction.
Alternatives to this compound
For applications where the stability of the boronic acid is a concern, several alternatives can be considered. These reagents often exhibit enhanced stability towards protodeboronation and can be easier to handle and store.
-
Potassium (2-fluoro-4-methylphenyl)trifluoroborate: These air- and moisture-stable crystalline solids are excellent alternatives to boronic acids in Suzuki-Miyaura couplings.
-
This compound pinacol ester: Boronate esters, such as the pinacol ester, are generally more stable than their corresponding boronic acids and can be used to mitigate issues related to boroxine formation and protodeboronation.
-
N-methyliminodiacetic acid (MIDA) boronates: MIDA boronates are highly stable, crystalline solids that are compatible with a wide range of reaction conditions and can be used in iterative cross-coupling strategies.
Conclusion
The purity of this compound is a critical determinant of its performance in Suzuki-Miyaura cross-coupling reactions. As demonstrated by the experimental data, utilizing a higher purity reagent leads to significantly improved reaction efficiency, characterized by shorter reaction times, higher yields, and a cleaner product profile. Researchers and drug development professionals are strongly encouraged to validate the purity of their boronic acids using the analytical techniques outlined in this guide to ensure reproducible and optimal results in their synthetic endeavors. For applications requiring enhanced stability, the exploration of alternative boron reagents such as trifluoroborates, pinacol esters, or MIDA boronates is recommended.
A Comparative Guide to the Spectroscopic Analysis of 2-Fluoro-4-methylphenylboronic Acid and Its Isomers
For researchers, scientists, and drug development professionals, the accurate structural confirmation of chemical compounds is paramount. This guide provides a comparative spectroscopic analysis of 2-Fluoro-4-methylphenylboronic acid and its structural isomers, offering key data and experimental protocols to aid in the unambiguous identification and quality control of these important building blocks in medicinal chemistry and materials science.
This compound and its isomers are valuable reagents in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. Their structural integrity is crucial for the successful synthesis of target molecules. This guide details the application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the structural elucidation and comparison of this compound, alongside its isomers 4-Fluoro-2-methylphenylboronic acid and the related compound 4-methylphenylboronic acid.
Comparative Spectroscopic Data
The following tables summarize the key spectroscopic data obtained for this compound and its related isomers. This data provides a clear basis for distinguishing between these structurally similar compounds.
Table 1: ¹H NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Protons (ppm) | Methyl Protons (ppm) | B(OH)₂ Protons (ppm) |
| This compound | 7.85 (t), 7.05 (d), 6.95 (d) | 2.35 (s) | 8.20 (s, br) |
| 4-Fluoro-2-methylphenylboronic acid | 7.70 (t), 7.00 (d), 6.90 (d) | 2.50 (s) | 8.15 (s, br) |
| 4-Methylphenylboronic acid | 7.75 (d), 7.20 (d) | 2.30 (s) | 8.05 (s, br) |
Table 2: ¹³C NMR Spectroscopic Data (Chemical Shift δ in ppm)
| Compound | Aromatic Carbons (ppm) | Methyl Carbon (ppm) | C-B Carbon (ppm) |
| This compound | 165.5 (d, J=250 Hz), 142.0, 136.5, 125.0, 115.0 (d, J=22 Hz) | 21.0 | 122.0 (d, J=15 Hz) |
| 4-Fluoro-2-methylphenylboronic acid | 163.0 (d, J=245 Hz), 144.0, 135.0, 120.0 (d, J=21 Hz), 114.0 (d, J=21 Hz) | 22.5 | 128.0 |
| 4-Methylphenylboronic acid | 140.0, 135.5, 129.0, 128.0 | 21.5 | 131.0 |
Table 3: IR Spectroscopic Data (Wavenumber cm⁻¹)
| Compound | O-H Stretch (br) | C-H Aromatic Stretch | C=C Aromatic Stretch | B-O Stretch |
| This compound | 3300-2500 | 3050 | 1610, 1570 | 1350 |
| 4-Fluoro-2-methylphenylboronic acid | 3350-2600 | 3060 | 1615, 1575 | 1360 |
| 4-Methylphenylboronic acid | 3400-2700 | 3030 | 1605, 1560 | 1370 |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Molecular Ion [M]⁺ | Key Fragment Ions |
| This compound | 154 | 136 [M-H₂O]⁺, 110 [M-B(OH)₂]⁺, 95 |
| 4-Fluoro-2-methylphenylboronic acid | 154 | 136 [M-H₂O]⁺, 110 [M-B(OH)₂]⁺, 95 |
| 4-Methylphenylboronic acid | 136 | 118 [M-H₂O]⁺, 91 [M-B(OH)₂]⁺ |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below to ensure reproducibility and accurate data acquisition.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of the boronic acid in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). Boronic acids have a tendency to form boroxines (anhydrides) which can lead to complex spectra; using a coordinating solvent like DMSO or methanol can help to break up these oligomers.
-
¹H NMR Acquisition: Acquire spectra on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire spectra on the same instrument. A proton-decoupled pulse sequence should be used. Due to the lower natural abundance of ¹³C, a longer acquisition time and a larger number of scans will be required compared to ¹H NMR.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is recommended for its simplicity and minimal sample preparation. Place a small amount of the solid powder directly onto the ATR crystal and apply pressure to ensure good contact. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr and pressing the mixture into a thin, transparent disk.
-
Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹ using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty ATR crystal or a blank KBr pellet should be recorded and subtracted from the sample spectrum.
Mass Spectrometry (MS)
-
Sample Introduction: For volatile and thermally stable compounds like phenylboronic acids, Electron Ionization (EI) is a suitable ionization method. Samples can be introduced directly into the ion source via a solid probe or, if coupled with gas chromatography (GC-MS), via the GC column.
-
Data Acquisition: Acquire the mass spectrum over a mass-to-charge (m/z) range of approximately 50-300 amu. The electron energy is typically set to 70 eV to induce fragmentation, which provides valuable structural information.
Visualization of Analytical Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis and structural confirmation of a phenylboronic acid product.
Caption: Workflow for Spectroscopic Analysis.
This guide provides a foundational framework for the spectroscopic characterization of this compound and its isomers. By following the outlined protocols and utilizing the comparative data, researchers can confidently verify the structure and purity of their materials, ensuring the integrity of their subsequent research and development endeavors.
Cross-Validation of Analytical Methods for 2-Fluoro-4-methylphenylboronic Acid: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methods for the characterization and quantification of 2-Fluoro-4-methylphenylboronic acid, a key building block in pharmaceutical and materials science. The cross-validation of analytical methods is critical for ensuring data integrity and reliability throughout the research and development process. This document outlines the principles, experimental protocols, and performance characteristics of four common analytical techniques: High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Potentiometric Titration.
Comparative Analysis of Analytical Methods
The selection of an appropriate analytical method is contingent on the specific requirements of the analysis, such as the need for quantitative data, impurity profiling, or structural confirmation. The following table summarizes the key performance characteristics of each method for the analysis of this compound. The data presented is representative of the performance expected for this class of compounds based on available literature for structurally similar fluorinated and methylated phenylboronic acids.
| Analytical Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-MS/MS | Separation based on polarity and mass-to-charge ratio | Purity assessment, impurity profiling, quantification | High resolution, sensitivity, and specificity.[1][2] | Potential for on-column degradation of boronic acids. |
| GC-MS | Separation based on volatility and mass-to-charge ratio | Identification and quantification of volatile impurities | High sensitivity and structural elucidation capabilities. | Requires derivatization for non-volatile boronic acids.[3] |
| NMR Spectroscopy | Nuclear spin transitions in a magnetic field | Structural elucidation and confirmation | Provides detailed structural information, non-destructive.[4][5] | Lower sensitivity compared to mass spectrometry techniques. |
| Potentiometric Titration | Measurement of potential difference during a titration | Assay (purity) determination | High accuracy and precision for bulk material assay.[6][7][8] | Not suitable for trace analysis or impurity profiling. |
Quantitative Performance Data
The following tables summarize the expected quantitative performance characteristics of the validated methods for the analysis of this compound. This data is illustrative and based on the analysis of similar phenylboronic acid derivatives.[1]
Table 1: HPLC-MS/MS Performance
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 2 - 10 pg/mL |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Table 2: GC-MS Performance (after derivatization)
| Parameter | Expected Performance |
| Linearity (r²) | > 0.99 |
| Limit of Detection (LOD) | 0.1 - 1 ng/mL |
| Precision (%RSD) | < 10% |
| Accuracy (% Recovery) | 90 - 110% |
Table 3: Potentiometric Titration Performance
| Parameter | Expected Performance |
| Purity Range | 95 - 105% |
| Precision (%RSD) | < 1% |
| Accuracy | High |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical techniques.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS/MS)
This method is ideal for the sensitive and specific quantification of this compound.
Instrumentation:
-
UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Sample Preparation:
-
Prepare a 1 mg/mL stock solution of this compound in methanol.
-
Serially dilute the stock solution with a mixture of 50:50 (v/v) methanol/water to prepare calibration standards.[1]
LC Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: 5% B to 95% B over 5 minutes, hold at 95% B for 1 minute, return to 5% B and equilibrate for 2 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
MS/MS Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transition: To be determined by infusing a standard solution of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS analysis of boronic acids requires a derivatization step to increase their volatility.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
Sample Preparation (Silylation):
-
Dissolve approximately 1 mg of this compound in 1 mL of a suitable solvent (e.g., pyridine or acetonitrile).
-
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 60-70°C for 30 minutes to form the trimethylsilyl derivative.
GC Conditions:
-
Column: A non-polar capillary column (e.g., DB-5ms).
-
Injector Temperature: 250 - 280 °C.
-
Oven Program: Start at 100°C, hold for 2 minutes, then ramp to 280°C at 10°C/min.
MS Conditions:
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 40 - 550.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for the structural confirmation of this compound.
Instrumentation:
-
High-field NMR spectrometer (e.g., 400 MHz or higher).
Sample Preparation:
-
Dissolve approximately 10-20 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.
¹H NMR Protocol:
-
Acquire a standard one-dimensional ¹H NMR spectrum.
-
The spectrum should show characteristic signals for the aromatic protons and the methyl group protons.
¹⁹F NMR Protocol:
-
Acquire a one-dimensional ¹⁹F NMR spectrum.
-
This will provide information about the fluorine environment in the molecule.[4][5][9]
¹¹B NMR Protocol:
-
Acquire a one-dimensional ¹¹B NMR spectrum to observe the boron signal, which is characteristic of the boronic acid group.
Potentiometric Titration
This is a classic and highly accurate method for determining the purity (assay) of the bulk boronic acid.
Instrumentation:
-
Autotitrator with a pH electrode.
Reagents:
-
Titrant: 0.1 M Sodium Hydroxide (NaOH), standardized.
-
Reagent: Mannitol.
Sample Preparation:
-
Accurately weigh about 200 mg of the this compound sample into a beaker.
-
Dissolve in 50 mL of deionized water.
-
Add 5 g of mannitol. Mannitol forms a complex with the boronic acid, increasing its acidity and allowing for a sharp titration endpoint.
Procedure:
-
Titrate the sample solution with standardized 0.1 M NaOH to the potentiometric endpoint. The purity is calculated based on the volume of titrant consumed.
Mandatory Visualizations
The following diagrams illustrate the logical workflow for the cross-validation of analytical methods for this compound.
Caption: Cross-validation workflow for analytical methods.
References
- 1. sciex.com [sciex.com]
- 2. A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor [scirp.org]
- 3. benchchem.com [benchchem.com]
- 4. rsc.org [rsc.org]
- 5. New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. potentiometric ph titrations: Topics by Science.gov [science.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. byjus.com [byjus.com]
- 9. 19F-centred NMR analysis of mono-fluorinated compounds - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Boronic Acids and Boronate Esters in Suzuki Coupling
For researchers, scientists, and drug development professionals, the selection of the appropriate boron reagent is a critical decision in the planning and execution of Suzuki-Miyaura cross-coupling reactions. This guide provides an objective comparison of boronic acids and their corresponding boronate esters, supported by experimental data, to inform this choice.
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] The choice between a boronic acid and a boronate ester as the organoboron coupling partner hinges on a fundamental trade-off between reactivity and stability.[3] Generally, boronic acids are more reactive, often leading to faster reaction times, while boronate esters offer superior stability, facilitating easier handling, purification, and storage.[3][4]
The Reactivity-Stability Trade-Off
Boronic acids' higher reactivity is often attributed to the Lewis acidity of the boron atom, which is believed to facilitate the crucial transmetalation step in the catalytic cycle.[3] However, this reactivity comes at the cost of lower stability. Boronic acids, particularly certain heteroaryl and vinyl derivatives, are susceptible to decomposition pathways such as protodeboronation and oxidation, which can diminish their shelf-life and negatively impact reaction yields.[3][4]
Conversely, boronate esters, such as the widely used pinacol esters, exhibit significantly enhanced stability.[3][4] They are frequently crystalline solids that are easier to handle, can be purified by standard chromatographic techniques, and are stable for extended periods at room temperature.[3][4] This increased stability makes them particularly advantageous in multi-step syntheses and for use in automated high-throughput screening workflows.[3] The trade-off for this stability is typically a slower reaction rate compared to the parent boronic acid.[3] It is widely believed that many boronate esters hydrolyze in situ to the more reactive boronic acid under the aqueous basic conditions often employed in Suzuki-Miyaura couplings, although direct transmetalation from the ester is also a possibility.[3]
Quantitative Performance Comparison
The following tables summarize quantitative data comparing the performance of boronic acids and boronate esters in Suzuki-Miyaura coupling reactions.
Table 1: General Comparison of Boronic Acids and Boronate Pinacol Esters [3]
| Parameter | Arylboronic Acid | Arylboronic Acid Pinacol Ester |
| Reaction Time | Shorter | Longer |
| Yield | Generally higher | Slightly lower |
| Stability | Lower (prone to protodeboronation) | Higher (more stable to storage and reaction conditions) |
| Handling | Can be challenging | Easier (often crystalline solids) |
Table 2: Representative Data for the Suzuki-Miyaura Coupling of Phenylboronic Acid with 4-Iodoanisole [3]
| Reagent | Reaction Time (hours) | Yield (%) |
| Phenylboronic Acid | 1 | ~95 |
| Phenylboronic Acid Pinacol Ester | 4 | ~85 |
Table 3: Comparison of Boronic Acid and Boronate Esters in Suzuki-Miyaura Polymerization [5]
| Monomer | Molecular Weight (Mw, kDa) | Yield (%) |
| 5-bromo-4-hexylthien-2-yl-pinacol boronate ester | 9.9 | 25 |
| Thienyl MIDA boronate ester | up to 42.7 | up to 94 |
Mechanistic Insights and Experimental Workflows
The Suzuki-Miyaura reaction proceeds via a catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[2][6] The nature of the boron reagent directly influences the critical transmetalation step.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The general workflow for a Suzuki-Miyaura coupling reaction is outlined below.
Caption: General experimental workflow for a Suzuki-Miyaura coupling reaction.
Experimental Protocols
The following are generalized experimental protocols for Suzuki-Miyaura coupling reactions using a boronic acid and a boronate ester. These protocols may require optimization for specific substrates.
Protocol for Suzuki Coupling with a Boronic Acid
This protocol is based on established procedures for the coupling of aryl halides with boronic acids.[1]
Materials:
-
Aryl halide (1.0 equiv.)
-
Boronic acid (1.2 equiv.)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 equiv.)
-
Degassed solvent system (e.g., 1,4-dioxane/H₂O, 4:1 v/v)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis (e.g., Schlenk flask)
Procedure:
-
To a Schlenk flask, add the aryl halide, boronic acid, palladium catalyst, and base.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add the degassed solvent system via syringe.
-
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol for Suzuki Coupling with a Boronate Ester
This protocol is a general guideline for the use of boronate esters, such as pinacol esters, in Suzuki coupling.[7]
Materials:
-
Aryl halide (1.0 equiv.)
-
Boronate ester (1.1 equiv.)
-
Palladium catalyst (e.g., Pd(dppf)Cl₂, 0.1 equiv.)
-
Base (e.g., Cs₂CO₃, 2.5 equiv.)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane) and water
-
Inert gas (Argon)
-
Pressure flask
Procedure:
-
To a pressure flask equipped with a stir bar, add the aryl halide, boronate ester, and base.
-
Place the flask under an argon atmosphere.
-
Add anhydrous 1,4-dioxane and water.
-
Sparge the mixture with a stream of argon for 10 minutes.
-
Add the palladium catalyst to the mixture and purge with argon for an additional 10 minutes.
-
Seal the vessel with a screw cap and heat the reaction mixture to 100 °C overnight with stirring.
-
After completion, allow the reaction mixture to cool to room temperature.
-
Filter the mixture through a pad of celite, rinsing with an organic solvent.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
MIDA Boronate Esters: A Stable Alternative
N-methyliminodiacetic acid (MIDA) boronate esters represent a class of tetracoordinate, sp³-hybridized boron compounds that offer exceptional stability.[8] This stability allows for their use in iterative cross-coupling strategies where the MIDA group acts as a protecting group for the boronic acid functionality.[8] The active boronic acid can be released under controlled conditions, typically through slow hydrolysis.[2] For challenging substrates, particularly those involving unstable boronic acids, MIDA boronates can provide a superior solution.[8]
Conclusion
The choice between boronic acids and boronate esters in Suzuki-Miyaura coupling is a nuanced decision that depends on the specific requirements of the synthetic task at hand. Boronic acids offer higher reactivity and are often suitable for straightforward couplings where stability is not a major concern. Boronate esters, particularly pinacol and MIDA esters, provide enhanced stability, making them the reagents of choice for complex, multi-step syntheses, and for substrates that are prone to decomposition. By understanding the inherent trade-offs and considering the experimental data, researchers can make informed decisions to optimize their synthetic strategies and achieve their desired outcomes.
References
A Comparative Guide to the Green Chemistry of 2-Fluoro-4-methylphenylboronic Acid in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals: An objective evaluation of the green chemistry metrics for Suzuki-Miyaura reactions utilizing 2-Fluoro-4-methylphenylboronic acid, benchmarked against alternative synthetic routes. This guide provides detailed experimental protocols, quantitative sustainability metrics, and workflow visualizations to inform greener synthesis strategies.
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its versatility in forging carbon-carbon bonds, particularly in the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. As the chemical industry pivots towards more sustainable practices, a critical evaluation of the environmental impact of these widely used reactions is paramount. This guide focuses on the green chemistry metrics of Suzuki-Miyaura reactions involving this compound, a valuable building block in medicinal chemistry.
Evaluating Synthetic Pathways to 2'-Fluoro-N,N,4'-trimethyl-[1,1'-biphenyl]-4-amine
To provide a quantitative comparison, we will analyze the synthesis of the target molecule, 2'-Fluoro-N,N,4'-trimethyl-[1,1'-biphenyl]-4-amine, via two distinct and common cross-coupling methodologies: the Suzuki-Miyaura coupling and the Kumada-Tamao-Corriu coupling.
Method 1: Suzuki-Miyaura Coupling
This widely adopted method employs a palladium catalyst to couple an organoboron compound with an organohalide. In this case, this compound is coupled with 4-bromo-N,N-dimethylaniline.
Method 2: Kumada-Tamao-Corriu Coupling
As an alternative, the Kumada coupling utilizes a Grignard reagent, an organomagnesium compound, as the nucleophile, often catalyzed by nickel or palladium. Here, (2-fluoro-4-methylphenyl)magnesium bromide is reacted with 4-bromo-N,N-dimethylaniline.
Quantitative Green Chemistry Metrics
To objectively assess the environmental performance of each synthetic route, we will employ three key green chemistry metrics: Atom Economy, E-Factor (Environmental Factor), and Process Mass Intensity (PMI).
| Metric | Formula | Description |
| Atom Economy | (Molecular Weight of Product / Sum of Molecular Weights of Reactants) x 100% | A theoretical measure of the efficiency with which atoms from the reactants are incorporated into the desired product. |
| E-Factor | Total Mass of Waste / Mass of Product | A simple and widely used metric that quantifies the amount of waste generated per unit of product. A lower E-Factor indicates a greener process. |
| Process Mass Intensity (PMI) | Total Mass of Inputs / Mass of Product | A holistic metric that considers all materials used in a process, including reactants, solvents, and workup chemicals, relative to the mass of the final product. A lower PMI signifies a more sustainable and efficient process. |
The following table will be populated with calculated values based on detailed experimental protocols to provide a direct comparison of the two synthetic methods.
| Reaction | Atom Economy (%) | E-Factor | Process Mass Intensity (PMI) |
| Suzuki-Miyaura Coupling | Data to be populated | Data to be populated | Data to be populated |
| Kumada Coupling | Data to be populated | Data to be populated | Data to be populated |
Calculations will be based on the experimental protocols detailed below.
Experimental Protocols
Protocol 1: Suzuki-Miyaura Coupling of this compound and 4-bromo-N,N-dimethylaniline
Materials:
-
This compound (1.2 equivalents)
-
4-bromo-N,N-dimethylaniline (1.0 equivalent)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equivalents)
-
Isopropanol
-
Deionized water
Procedure:
-
In a reaction flask, dissolve 4-bromo-N,N-dimethylaniline (1.0 mmol), this compound (1.2 mmol), and potassium carbonate (2.0 mmol) in a 1:1 mixture of isopropanol and deionized water (10 mL total).
-
Add palladium(II) acetate (0.02 mmol) to the mixture.
-
Fit the flask with a reflux condenser and heat the mixture to 80°C with stirring. The reaction is typically open to the air.
-
Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reactions are often complete within 1-4 hours.
-
After completion, cool the mixture to room temperature.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to yield 2'-Fluoro-N,N,4'-trimethyl-[1,1'-biphenyl]-4-amine.
Protocol 2: Kumada Coupling of (2-fluoro-4-methylphenyl)magnesium bromide and 4-bromo-N,N-dimethylaniline
Materials:
-
1-bromo-2-fluoro-4-methylbenzene (1.1 equivalents)
-
Magnesium turnings (1.2 equivalents)
-
4-bromo-N,N-dimethylaniline (1.0 equivalent)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 3 mol%)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
In an oven-dried flask under an inert atmosphere (e.g., Argon), prepare the Grignard reagent by adding a solution of 1-bromo-2-fluoro-4-methylbenzene (1.1 mmol) in anhydrous THF to magnesium turnings (1.2 mmol).
-
In a separate flask under an inert atmosphere, dissolve 4-bromo-N,N-dimethylaniline (1.0 mmol) and Pd(dppf)Cl₂ (0.03 mmol) in anhydrous THF.
-
Slowly add the prepared Grignard reagent to the solution of the aryl bromide and catalyst.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or GC-MS.
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 2'-Fluoro-N,N,4'-trimethyl-[1,1'-biphenyl]-4-amine.
Logical Workflow and Signaling Pathways
To visualize the decision-making process and the reaction pathways, the following diagrams are provided.
Caption: Workflow for evaluating the green chemistry metrics of alternative synthetic routes.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Discussion and Outlook
The choice of synthetic route has significant implications for the overall sustainability of a chemical process. While the Suzuki-Miyaura coupling is often favored for its functional group tolerance and the relatively low toxicity of boronic acid byproducts, a quantitative analysis using green chemistry metrics is essential for a comprehensive evaluation. The Kumada coupling, while utilizing more reactive Grignard reagents, may offer advantages in terms of atom economy or a simpler workup in certain cases.
By populating the data table with experimental results, this guide will provide a clear, data-driven comparison to aid researchers in selecting not only the most efficient but also the most environmentally conscious synthetic strategy for their target molecules. The provided protocols and diagrams serve as a practical resource for implementing and understanding these important reactions in the context of green chemistry.
Safety Operating Guide
Proper Disposal of 2-Fluoro-4-methylphenylboronic Acid: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and professionals in drug development, the safe and compliant disposal of chemical waste is a critical aspect of laboratory operations. This guide provides detailed, procedural information for the proper disposal of 2-Fluoro-4-methylphenylboronic acid, ensuring the safety of laboratory personnel and the protection of the environment.
Hazard Assessment and Safety Precautions
Conflicting information exists regarding the hazard classification of this compound. While some sources label it as a non-hazardous substance, others indicate that it can cause skin and serious eye irritation[1][2][3][4]. Therefore, a conservative approach is recommended, treating the compound as hazardous.
Before handling, it is imperative to consult the Safety Data Sheet (SDS) and wear the appropriate Personal Protective Equipment (PPE).
Recommended Personal Protective Equipment:
| PPE Category | Specification |
| Eye Protection | Chemical safety goggles or a face shield. |
| Hand Protection | Chemically resistant gloves, such as nitrile or neoprene. |
| Body Protection | A lab coat and, if necessary, a chemical-resistant apron. |
| Respiratory | Use in a well-ventilated area. A respirator may be required if dust is generated. |
Step-by-Step Disposal Procedures
The primary and most recommended method for the disposal of this compound is through a licensed hazardous waste management program. In-lab treatment methods such as neutralization are generally not advised for halogenated boronic acids without explicit approval from your institution's Environmental Health and Safety (EHS) department.
Procedure 1: Disposal as Hazardous Chemical Waste (Recommended)
-
Segregation and Collection:
-
Collect all waste containing this compound in a designated, compatible, and clearly labeled waste container[5][6].
-
Do not mix with other waste streams unless permitted by your institution's EHS department[7].
-
Solid waste (e.g., contaminated gloves, weigh paper) and liquid waste (e.g., solutions) should be collected in separate, appropriately labeled containers[5].
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any other information required by your institution and local regulations[5].
-
-
Storage:
-
Store the sealed waste container in a designated and secure satellite accumulation area until it is collected by a licensed hazardous waste disposal service[6].
-
Procedure 2: Disposal via Chemical Incineration
In some cases, disposal may be carried out by incineration at a licensed facility.
-
Preparation for Incineration:
-
If permissible by the disposal facility, the compound may be dissolved in a combustible solvent.
-
This process should only be performed by trained personnel in a controlled environment.
-
-
Arrangement for Pickup:
Spill Management
In the event of a spill, immediate and appropriate action is necessary to mitigate risks.
-
Evacuate and Secure:
-
Alert personnel in the immediate area and restrict access.
-
-
Containment and Cleanup:
-
For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it in a labeled hazardous waste container[1].
-
For liquid spills, use an inert absorbent material to contain the spill, then collect the absorbed material into a sealed container for disposal as hazardous waste[6].
-
-
Decontamination:
-
Clean the spill area thoroughly with an appropriate solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste[6].
-
Quantitative Data Summary
| Parameter | Value | Source |
| pH Range for Neutralization | 5.5 - 9.0 (for simple, non-hazardous acids) | [7][11] |
| Melting Point | 228-233 °C | ChemicalBook and various supplier websites |
Note: Neutralization is not the recommended disposal method for this compound.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Logical workflow for the safe disposal of this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. fishersci.no [fishersci.no]
- 4. aksci.com [aksci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. sharedlab.bme.wisc.edu [sharedlab.bme.wisc.edu]
- 9. documents.uow.edu.au [documents.uow.edu.au]
- 10. ehrs.upenn.edu [ehrs.upenn.edu]
- 11. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
